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  • Product: 3,4-Dichloro-N-methylaniline hydrochloride
  • CAS: 1187385-65-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 3,4-Dichloro-N-methylaniline Hydrochloride

CAS Number: 1187385-65-4 Free Base CAS: 40750-59-2 Document Type: Technical Reference Guide Version: 1.0[1] Executive Summary 3,4-Dichloro-N-methylaniline hydrochloride (CAS 1187385-65-4) is the hydrochloride salt of the...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1187385-65-4 Free Base CAS: 40750-59-2 Document Type: Technical Reference Guide Version: 1.0[1]

Executive Summary

3,4-Dichloro-N-methylaniline hydrochloride (CAS 1187385-65-4) is the hydrochloride salt of the secondary amine 3,4-dichloro-N-methylaniline.[1][2] It serves as a critical intermediate in the synthesis of phenylurea herbicides (e.g., Diuron, Linuron) and is a primary metabolite monitored in environmental toxicology and pharmacokinetic studies.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis pathways, analytical characterization, and handling protocols for researchers in agrochemical discovery and pharmaceutical development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The hydrochloride salt offers enhanced stability and water solubility compared to its free base liquid form, making it the preferred standard for analytical calibration and solid-phase synthesis.[1]

Table 1: Core Chemical Specifications
ParameterSpecification
Chemical Name 3,4-Dichloro-N-methylaniline hydrochloride
Synonyms N-Methyl-3,4-dichloroaniline HCl; 3,4-Dichlorobenzenamine hydrochloride; DCPMU-HCl
CAS Number (Salt) 1187385-65-4
CAS Number (Free Base) 40750-59-2
Molecular Formula C₇H₇Cl₂N[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 212.46 g/mol (Salt); 176.04 g/mol (Base)
Appearance Off-white to light brown crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point >200°C (Decomposes)
Acidity (pKa) ~3.5–4.0 (Conjugate acid of the aniline)

Synthesis & Manufacturing Pathways

The synthesis of 3,4-Dichloro-N-methylaniline hydrochloride typically proceeds via the selective N-methylation of 3,4-dichloroaniline, followed by acidification.[1] Control over mono-methylation vs. di-methylation is the critical process parameter (CPP).[1]

Primary Synthetic Route (Laboratory Scale)
  • Starting Material: 3,4-Dichloroaniline (CAS 95-76-1).[1][9]

  • Methylation: Reaction with a methylating agent (Dimethyl sulfate or Methyl iodide) under controlled basic conditions to favor mono-alkylation.[1] Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride provides higher selectivity.[1]

  • Salt Formation: The resulting free base oil is dissolved in an anhydrous ether or dioxane, followed by the introduction of HCl gas or 4M HCl in dioxane to precipitate the hydrochloride salt.[1]

Metabolic Pathway (Environmental Context)

In environmental and toxicological studies, this compound is identified as DCPMU (3-(3,4-dichlorophenyl)-1-methylurea), a degradation product of Diuron.[1] It is formed via the oxidative N-demethylation of the parent herbicide by cytochrome P450 enzymes or soil microbial activity.[1]

Visualization: Synthesis & Degradation Workflow[1]

SynthesisPathway SM 3,4-Dichloroaniline (CAS 95-76-1) INT Reductive Amination (HCHO / NaBH3CN) SM->INT Step 1: Selective Methylation FB 3,4-Dichloro-N-methylaniline (Free Base - CAS 40750-59-2) INT->FB Isolation HCL HCl / Dioxane FB->HCL Step 2: Acidification PROD 3,4-Dichloro-N-methylaniline HCl (CAS 1187385-65-4) HCL->PROD Precipitation & Drying DIURON Diuron (Herbicide) METAB Environmental Degradation DIURON->METAB METAB->FB N-Demethylation

Figure 1: Synthetic route from aniline precursor and environmental formation via Diuron degradation.[1]

Applications in Research & Development

Agrochemical Metabolite Standards

In the development of phenylurea herbicides, this compound is a required analytical standard (DCPMU) for regulatory submission (EPA/EFSA).[1] It is used to validate:

  • Soil Dissipation Studies: Tracking the half-life of Diuron in field trials.

  • Groundwater Monitoring: Detecting leaching of toxic metabolites.[1]

Pharmaceutical Intermediate

The 3,4-dichloroaniline moiety is a "privileged scaffold" in medicinal chemistry, often associated with lipophilic binding pockets.[1] The N-methyl variant allows for the introduction of a secondary amine handle, facilitating the synthesis of:

  • Urea-based kinase inhibitors. [1]

  • Antimicrobial agents targeting bacterial cell walls.[1]

Analytical Characterization Protocols

For rigorous identification, a multi-modal approach combining NMR and LC-MS is required.[1]

Proton NMR (^1H-NMR)
  • Solvent: DMSO-d6

  • Key Signals:

    • Aromatic Region (7.0–7.5 ppm): Multiplets corresponding to the 1,2,4-substituted benzene ring (3 protons).[1]

    • N-Methyl Group (2.7–2.9 ppm): Singlet (3H).[1] In the salt form, this may shift downfield and appear as a broad singlet due to coupling with the ammonium proton.[1]

    • Amine Proton (Variable): Broad singlet, typically >8.0 ppm for the ammonium salt.[1]

HPLC-UV/MS Method (Standard Operating Procedure)

This protocol is designed for the separation of the salt from its parent aniline and Diuron.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm; MS (ESI+)
Retention Time ~5.2 min (Elutes after 3,4-dichloroaniline, before Diuron)
Mass Target m/z 176.0 [M+H]⁺ (Free base ion detected)

Handling, Stability & Safety (EHS)[1]

Signal Word: DANGER GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), STOT RE 2.[1]

Toxicology Profile

Like many halogenated anilines, this compound is a potent methemoglobinemia inducer.[1] It interferes with the oxygen-carrying capacity of blood.[1][4]

  • Acute Toxicity: High systemic toxicity upon ingestion or skin contact.[1]

  • Sensitization: Potential skin sensitizer.[1][10]

  • Target Organs: Blood, Liver, Kidneys.[1]

Storage & Stability[1]
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1]

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.[1]

  • Shelf Life: 24 months if stored properly in amber glass vials (light sensitive).[1]

Disposal

Incineration in a chemical combustor equipped with an afterburner and scrubber is mandatory due to the release of NOx and HCl gases during thermal decomposition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2800931, 3,4-Dichloro-N-methylaniline.[1] Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Diuron.[1] (Detailed metabolic pathways including DCPMU).[1] Retrieved from [Link][1]

  • Tixier, C., et al. (2000). Occurrence of Phenylurea Herbicides and their Metabolites in Surface Waters.[1] Environmental Science & Pollution Research.[1] (Validates analytical methods for N-methyl-3,4-dichloroaniline).

Sources

Exploratory

3,4-Dichloro-N-methylaniline hydrochloride chemical structure

The following technical guide details the structural analysis, synthesis, and application of 3,4-Dichloro-N-methylaniline hydrochloride , designed for researchers in medicinal chemistry and agrochemical development. Prim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of 3,4-Dichloro-N-methylaniline hydrochloride , designed for researchers in medicinal chemistry and agrochemical development.

Primary CAS (Free Base): 40750-59-2 | Molecular Formula: C₇H₈Cl₃N (HCl Salt) | Molecular Weight: 212.50 g/mol

Executive Summary & Core Applications

3,4-Dichloro-N-methylaniline hydrochloride is the stabilized ammonium salt of the secondary amine 3,4-dichloro-N-methylaniline. While the free base (CAS 40750-59-2) is a liquid or low-melting solid prone to oxidation and darkening upon storage, the hydrochloride salt offers superior stability, making it the preferred form for inventory and solid-phase handling.[1]

Key Applications:

  • Agrochemical Synthesis: A critical intermediate for phenylurea herbicides (e.g., Diuron, Linuron) and their metabolic degradation studies.

  • Medicinal Chemistry: Used as a scaffold for IDH1 inhibitors (e.g., Ivosidenib intermediates) and calcium-release channel modulators.

  • Analytical Standards: Serves as a reference standard for monitoring the environmental degradation of dichloroaniline-based pesticides.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Molecular Specifications

The structure consists of a benzene ring substituted with chlorine atoms at the 3 and 4 positions, and a methylamino group at the 1 position.[1][2] In the hydrochloride form, the nitrogen is protonated, forming a quaternary ammonium cation paired with a chloride anion.

PropertyFree Base SpecificationHydrochloride Salt Specification
CAS Number 40750-59-2N/A (Often referenced via free base)
Formula C₇H₇Cl₂NC₇H₇Cl₂N · HCl (C₇H₈Cl₃N)
Molar Mass 176.04 g/mol 212.50 g/mol
Appearance Clear/brown liquid or low-melting solidWhite to off-white crystalline solid
Melting Point 28–32 °C (approx.)>180 °C (Decomposes)
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
pKa (Conj. Acid) ~2.5 - 3.0N/A
Structural Validation Logic

To confirm the identity of the hydrochloride salt versus the free base, researchers should look for specific diagnostic shifts in the Nuclear Magnetic Resonance (NMR) spectrum.[1]

  • ¹H NMR (DMSO-d₆):

    • N-Methyl Group: The singlet for the N-CH₃ group typically appears around 2.7–2.8 ppm in the free base.[1] In the HCl salt, this peak shifts downfield to ~2.9–3.1 ppm due to the electron-withdrawing effect of the positive nitrogen.

    • Amine Protons: The free base shows a broad singlet (N-H) ~3.7–4.0 ppm.[1] The HCl salt displays a broad exchangeable signal (NH₂⁺) typically >8.0 ppm.[1]

    • Aromatic Region: The 3,4-dichloro substitution pattern creates a characteristic splitting pattern (d, d, dd) between 6.5–7.5 ppm. These protons shift downfield in the salt form due to the loss of the nitrogen lone pair's donation into the ring.

Synthesis & Manufacturing Protocols

Synthesis Workflow (DOT Diagram)

The following diagram outlines the conversion of commercially available 3,4-dichloroaniline to the N-methyl derivative, followed by salt formation.

SynthesisWorkflow Start Raw Material: 3,4-Dichloroaniline (CAS 95-76-1) Step1 Step 1: N-Methylation Reagents: MeI, K2CO3, DMF Temp: 60°C, 4-6h Start->Step1 Alkylation Inter Intermediate: Mixture of Mono- & Di-methylated Step1->Inter Step2 Step 2: Purification Column Chromatography (Hexane/EtOAc) Inter->Step2 Separation Base Pure Free Base: 3,4-Dichloro-N-methylaniline (Liquid) Step2->Base Step3 Step 3: Salt Formation Add 4M HCl in Dioxane or HCl gas in Ether Base->Step3 Acidification Final Final Product: HCl Salt Precipitate (White Solid) Step3->Final Filtration & Drying

Figure 1: Step-by-step synthetic pathway from 3,4-dichloroaniline to the hydrochloride salt.

Detailed Protocol

Step 1: Mono-Methylation (Selective)

  • Reagents: 3,4-Dichloroaniline (1.0 eq), Iodomethane (1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Procedure: Dissolve aniline in solvent. Add base.[1][2][3][4] Add MeI dropwise at 0°C to minimize over-methylation (formation of N,N-dimethyl). Warm to 60°C.

  • Critical Control Point: Monitor via TLC or LC-MS. If N,N-dimethyl impurity >5%, purify via silica gel chromatography (Hexane/EtOAc 9:1).

Step 2: Salt Formation (Stabilization)

  • Procedure: Dissolve the purified free base oil in anhydrous diethyl ether or dichloromethane (DCM).[1]

  • Acidification: Slowly bubble dry HCl gas or add 4M HCl in dioxane (1.2 eq) at 0°C with vigorous stirring.

  • Isolation: The hydrochloride salt will precipitate immediately as a white solid.[1] Filter under inert atmosphere (nitrogen) and wash with cold ether to remove unreacted free base.

  • Drying: Vacuum dry at 40°C to constant weight.

Analytical Quality Control (QC)

To ensure the material is suitable for high-stakes research (e.g., drug development), follow this QC decision tree.

QC_Logic Sample Sample: HCl Salt Solubility Soluble in Water/DMSO? Sample->Solubility Melting Melting Point > 180°C? Solubility->Melting Yes Fail REJECT / REWORK Solubility->Fail No (Free Base?) NMR 1H NMR: N-Me Singlet present? Downfield shift vs Base? Melting->NMR Yes Melting->Fail No (Impure) Chloride AgNO3 Test: White Precipitate? NMR->Chloride Yes NMR->Fail No Pass RELEASE LOT Chloride->Pass Yes Chloride->Fail No (Not HCl salt)

Figure 2: Quality Control Decision Tree for verifying chemical identity and salt formation.

Handling & Safety (EHS)

Hazard Classification (GHS):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).[1]

  • Irritation: Causes serious eye damage (Category 1) and skin irritation.

  • Environmental: Very toxic to aquatic life with long-lasting effects (Category 1).

Storage Protocols:

  • Atmosphere: Hygroscopic.[1] Store under nitrogen or argon.

  • Temperature: Refrigerate (2–8°C) to prevent slow degradation/discoloration.

  • Container: Amber glass vials (light sensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Retrieved from [Link]

  • Popovici-Muller, J., et al. (2018).Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters. (Contextual reference for N-methyl aniline scaffolds in drug design).

Sources

Foundational

Technical Synthesis Guide: 3,4-Dichloro-N-methylaniline Hydrochloride

Executive Summary 3,4-Dichloro-N-methylaniline hydrochloride (CAS 17601-77-3) is a critical intermediate in the synthesis of agrochemicals (e.g., diuron, linuron derivatives) and specialized pharmaceutical motifs. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-N-methylaniline hydrochloride (CAS 17601-77-3) is a critical intermediate in the synthesis of agrochemicals (e.g., diuron, linuron derivatives) and specialized pharmaceutical motifs. While simple N-methylation of anilines appears trivial, the selective mono-methylation of electron-deficient anilines like 3,4-dichloroaniline presents a specific challenge: preventing the formation of the N,N-dimethyl byproduct.

This guide rejects the standard "methyl iodide" alkylation as the primary recommendation due to its poor selectivity profile in batch processes. Instead, we detail the Formylation-Reduction Pathway . This two-step sequence guarantees mono-selectivity by leveraging the steric and electronic stability of the intermediate formamide, virtually eliminating over-alkylation risks before the final salt formation.

Retrosynthetic Analysis & Pathway Selection

To achieve high purity (>98%) without laborious chromatographic separation, we must disconnect the target molecule at the N-C bond in a way that precludes double addition.

Strategic Comparison
PathwayReagentsSelectivity (Mono:Di)ScalabilityVerdict
A. Direct Alkylation MeI / K₂CO₃Poor (~70:30)LowNot Recommended. Hard to control; requires chromatography.
B. Reductive Amination HCHO / NaBH₄ModerateMediumRisk of over-reduction to dimethyl species.
C. Formylation-Reduction HCOOH / BH₃·DMS Excellent (>99:1) High Recommended. Self-limiting mechanism ensures mono-substitution.
Pathway Visualization (Graphviz)

SynthesisPathways Start 3,4-Dichloroaniline (CAS 95-76-1) MeI Direct Alkylation (MeI, Base) Start->MeI Formylation Step 1: Formylation (Formic Acid) Start->Formylation Mixed Mixture: Mono- + Di-methylated MeI->Mixed Low Selectivity Intermediate Intermediate: N-(3,4-dichlorophenyl)formamide Formylation->Intermediate Reduction Step 2: Reduction (BH3-DMS) Intermediate->Reduction FreeBase Free Base: 3,4-Dichloro-N-methylaniline Reduction->FreeBase SaltForm Step 3: Salt Formation (HCl in Dioxane) FreeBase->SaltForm Final Target: 3,4-Dichloro-N-methylaniline HCl SaltForm->Final

Figure 1: Comparison of synthetic routes. The Formylation-Reduction pathway (green) offers a linear, protected route preventing dimethylation.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(3,4-Dichlorophenyl)formamide

This step installs the methyl carbon source in a protected oxidation state (carbonyl), preventing a second alkylation event.

  • Reagents: 3,4-Dichloroaniline (1.0 eq), Formic Acid (98%, 5.0 eq).

  • Solvent: Toluene (optional, can run neat in excess formic acid).

  • Apparatus: Round-bottom flask with Dean-Stark trap (if using toluene) or simple reflux condenser.

Procedure:

  • Charge the reaction vessel with 3,4-dichloroaniline.

  • Slowly add Formic Acid (98%). Exothermic reaction - monitor temperature.

  • Heat the mixture to reflux (approx. 100-110°C) for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane) until the starting aniline spot disappears.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10 volumes). The formamide intermediate usually precipitates as a solid.

  • Filter the solid, wash with water to remove excess acid, and dry in a vacuum oven at 50°C.

    • Checkpoint: Expect a white to off-white solid. Yield is typically >90%.[1][2]

Phase 2: Selective Reduction to the Amine

We utilize Borane-Dimethyl Sulfide (BH₃·DMS) for its chemoselectivity. Unlike Lithium Aluminum Hydride (LiAlH₄), Borane is less likely to cause de-halogenation (removal of Chlorine atoms) on the aromatic ring under controlled conditions.

  • Reagents: N-(3,4-Dichlorophenyl)formamide (1.0 eq), BH₃·DMS (2.0 M in THF, 2.5 eq).

  • Solvent: Anhydrous THF.

  • Conditions: Inert atmosphere (Nitrogen/Argon) is mandatory .

Procedure:

  • Dissolve the dried formamide intermediate in anhydrous THF under inert gas. Cool to 0°C.

  • Dropwise Addition: Add BH₃·DMS solution slowly via syringe or addition funnel. Caution: Gas evolution (Hydrogen).

  • Allow to warm to room temperature, then heat to gentle reflux for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (vigorous bubbling).

  • Hydrolysis: Add 1M HCl (aq) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH (2M) to pH >10. Extract with Ethyl Acetate (3x).[3][4] Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the oily free base.

Phase 3: Hydrochloride Salt Formation

Converting the free base to the HCl salt ensures long-term stability and facilitates handling as a solid powder.

  • Reagents: Crude Free Base, 4M HCl in Dioxane (or HCl gas).

  • Solvent: Diethyl Ether or Ethyl Acetate.

Procedure:

  • Dissolve the crude oil from Phase 2 in dry Diethyl Ether or Ethyl Acetate (approx. 5 mL per gram).

  • Cool to 0–5°C in an ice bath.

  • Add 4M HCl in Dioxane dropwise with vigorous stirring. A white precipitate will form immediately.

  • Stir for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid under vacuum/inert gas. Wash the cake with cold ether.

  • Drying: Dry under high vacuum. The product is hygroscopic; store in a desiccator.

Mechanism & Critical Process Parameters (CPPs)

Understanding the mechanism allows for troubleshooting. The reduction step is the most critical.

Reaction Mechanism Diagram

Mechanism Step1 Amide Resonance (Carbonyl Oxygen binds Borane) Step2 Hydride Transfer (Reduction to Hemiaminal) Step1->Step2 + H- Step3 Imine-Borane Complex (Loss of Oxygen) Step2->Step3 - [OBH2] Step4 Final Reduction (Formation of C-N Single Bond) Step3->Step4 + H-

Figure 2: Mechanistic flow of the Borane reduction of the formamide intermediate.

Critical Process Parameters Table
ParameterSpecificationImpact of Deviation
Moisture Content (Phase 2) < 0.05% H₂OHigh moisture destroys Borane reagent, stalling the reduction and evolving dangerous H₂ gas.
Temperature (Phase 2) Reflux (65°C)Too low: Incomplete reduction (intermediate hemiaminal remains). Too high: Potential de-chlorination.
Quench Rate Slow/DropwiseRapid quenching causes violent gas evolution and potential product loss.
pH during Extraction > 10If pH is < 9, the amine remains protonated in the aqueous layer, leading to yield loss.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

  • Appearance: White to off-white crystalline solid (HCl salt).

  • Melting Point: 158–162°C (Literature range for HCl salt varies; verify against standard).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.75 (s, 3H, N-CH₃ )

    • δ 6.5–7.3 (m, 3H, Ar-H )

    • Broad singlet >9.0 ppm (NH₂⁺ proton exchangeable).

  • Mass Spectrometry (ESI+): m/z = 176/178 (M+H for free base, characteristic Cl isotope pattern 3:1).

Safety & Handling (MSDS Highlights)

  • 3,4-Dichloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential methemoglobinemia inducer.

  • Borane-DMS: Flammable liquid and vapor. Reacts violently with water. Emits toxic fumes of dimethyl sulfide (stench). Use in a well-ventilated fume hood with a scrubber if possible.

  • HCl in Dioxane: Corrosive. Causes severe skin burns and eye damage.

References

  • Title: "Reductive Alkylation of Anilines.
  • Flow Chemistry Alternative (Dimethyl Carbonate)

    • Title: "Selective N-monomethylation of primary anilines with dimethyl carbon
    • Source:Tetrahedron, 2018.[5]

    • URL:[Link]

    • Context: Provides a "green" alternative using DMC, though requires flow reactors for high selectivity.
  • Borane Reduction Specifics: Title: "Reductions of Amides with Borane-Dimethyl Sulfide." Source:Journal of Organic Chemistry, Brown, H. C. et al. Context: Defines the chemoselectivity of Borane for amides in the presence of halides.
  • Compound Data (PubChem)

    • Title: "3,4-Dichloro-N-methylaniline Compound Summary."
    • Source:PubChem.[1]

    • URL:[Link]

    • Context: Verification of CAS numbers and physical properties.[1][6]

Sources

Exploratory

Technical Toxicology Guide: 3,4-Dichloro-N-methylaniline Hydrochloride

Topic: 3,4-Dichloro-N-methylaniline hydrochloride Toxicological Data Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 3,4-Dichloro-N-methylani...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Dichloro-N-methylaniline hydrochloride Toxicological Data Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3,4-Dichloro-N-methylaniline hydrochloride (CAS 1187385-65-4) is a chlorinated aromatic amine salt primarily utilized as an intermediate in the synthesis of agrochemicals (phenylurea herbicides) and azo dyes.[1][2][3][4] Its toxicological profile is dominated by the properties of its parent aniline structure, specifically the potential for methemoglobinemia , hematotoxicity , and genotoxicity .

This guide synthesizes available data on the hydrochloride salt, bridging critical gaps with validated data from its free base form (CAS 40750-59-2) and its primary active metabolite, 3,4-dichloroaniline (3,4-DCA). Researchers handling this compound must treat it as a potent methemoglobin-former and a potential mutagen.

Chemical Characterization & Identity

Understanding the physicochemical difference between the salt and free base is critical for experimental design, particularly regarding solubility and bioavailability in aqueous media.

Table 1: Physicochemical Profile
PropertyHydrochloride SaltFree Base
CAS Number 1187385-65-4 40750-59-2
IUPAC Name 3,4-Dichloro-N-methylaniline hydrochloride3,4-Dichloro-N-methylaniline
Molecular Formula C₇H₈Cl₃NC₇H₇Cl₂N
Molecular Weight 212.50 g/mol 176.04 g/mol
Physical State Solid (Crystalline powder)Liquid (Oil) / Low-melting solid
Solubility (Water) High (Ionic dissociation)Low (Lipophilic)
Acidity Acidic in solution (pH < 4)Weakly basic

Scientific Note on Handling: The hydrochloride salt is hygroscopic. In physiological buffers (pH 7.4), it rapidly dissociates into the free base and chloride ions. Therefore, toxicological outcomes in vivo are driven by the free base pharmacokinetics.

Toxicokinetics & Metabolic Activation

The toxicity of 3,4-Dichloro-N-methylaniline is not intrinsic to the parent molecule but is a result of bioactivation . The "N-methyl" group facilitates rapid absorption but requires metabolic cleavage to generate the reactive species.

Mechanism of Action[7][8]
  • Absorption: Rapid gastrointestinal and dermal absorption due to the lipophilic nature of the free base liberated in vivo.

  • Phase I Metabolism (N-Demethylation): Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1) demethylate the compound to 3,4-Dichloroaniline (3,4-DCA) .

  • Toxification (N-Hydroxylation): 3,4-DCA undergoes N-hydroxylation to form N-hydroxy-3,4-dichloroaniline .

  • Hematotoxicity: The N-hydroxy metabolite oxidizes Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin (MetHb), which cannot bind oxygen, leading to tissue hypoxia.

  • Genotoxicity: The N-hydroxy species can further esterify (e.g., via N-acetyltransferase) to form electrophilic nitrenium ions that covalently bind to DNA (guanine adducts).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway leading to toxicity.

MetabolicPathway Parent 3,4-Dichloro-N-methylaniline (HCl Salt) FreeBase Free Base (Physiological pH) Parent->FreeBase Dissociation DCA 3,4-Dichloroaniline (Primary Metabolite) FreeBase->DCA CYP450 (N-demethylation) N_OH N-hydroxy-3,4-DCA (Reactive Intermediate) DCA->N_OH CYP1A2/2E1 (N-oxidation) Nitroso Nitroso-3,4-DCA N_OH->Nitroso Oxidation MetHb Methemoglobinemia (Fe2+ -> Fe3+) N_OH->MetHb Heme Oxidation DNA DNA Adducts (Genotoxicity) N_OH->DNA Esterification & Binding Nitroso->N_OH Redox Cycling Nitroso->MetHb Heme Oxidation

Caption: Figure 1. Bioactivation pathway of 3,4-Dichloro-N-methylaniline HCl showing the redox cycling responsible for methemoglobinemia and the electrophilic attack leading to genotoxicity.

Toxicological Profile

Data bridged from 3,4-Dichloro-N-methylaniline (Free Base) and 3,4-Dichloroaniline (Metabolite).

Acute Toxicity
  • Oral (Rat): LD50 ≈ 300–600 mg/kg (Bridged data). Classified as Acute Tox. 4 or 3 depending on jurisdiction.

  • Dermal (Rabbit): LD50 > 1000 mg/kg. Significant absorption potential.

  • Inhalation: High risk of respiratory irritation and systemic cyanosis via dust/aerosol inhalation.

Target Organ Toxicity
  • Blood (Primary): Methemoglobinemia is the dose-limiting toxicity. Clinical signs include cyanosis (blue skin/lips), dyspnea, and chocolate-brown blood.

  • Spleen: Secondary to erythrocyte destruction (hemolysis), leading to splenomegaly and hemosiderosis.

  • Liver/Kidney: Hepatocellular necrosis and nephrotoxicity observed in chronic exposure studies of the metabolite 3,4-DCA.

Genotoxicity & Carcinogenicity
  • Ames Test: Generally Positive in strains TA98 and TA100 with S9 metabolic activation. The N-hydroxylated metabolite is mutagenic.

  • Carcinogenicity: Chloroanilines are suspected carcinogens (Category 2 or 3 depending on agency), with potential for splenic sarcomas due to chronic oxidative stress and fibrosis.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity when working with this compound, the following protocols are recommended. These are designed to be self-validating by including necessary positive controls.

Protocol A: Quantitative Determination of Methemoglobin (Drabkin’s Method)

Purpose: To assess the hematotoxic potential of the compound in vitro or ex vivo.

Why this works: This assay converts all hemoglobin forms to cyanmethemoglobin, providing a stable total hemoglobin count, while measuring MetHb specifically via absorbance differentials.

  • Preparation:

    • Lysis Buffer: 10 mM phosphate buffer (pH 7.4) with 0.1% Saponin (for RBC lysis).

    • Drabkin’s Reagent: Potassium ferricyanide and potassium cyanide solution.

  • Incubation:

    • Incubate fresh whole blood (heparinized) with test compound (10–100 µM) for 60 mins at 37°C.

    • Control (+): Sodium Nitrite (NaNO₂, 100 µM) – Must induce >80% MetHb to validate assay sensitivity.

    • Control (-): PBS vehicle.

  • Measurement:

    • Measure absorbance at 630 nm (specific for MetHb).

    • Add Potassium Cyanide (KCN) to convert MetHb to CyanMetHb (which does not absorb at 630 nm).

    • Measure absorbance at 630 nm again.

  • Calculation:

    • The drop in absorbance is directly proportional to the MetHb concentration.

Protocol B: Salmonella Reverse Mutation Assay (Ames Test)

Purpose: To verify genotoxicity requiring metabolic activation.

Why this works: The "N-methyl" group renders the compound inactive in standard bacterial tests unless metabolized. S9 fraction is non-negotiable.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation System: 10% Rat Liver S9 fraction (Aroclor 1254 induced) + Cofactor mix (NADP, G-6-P).

  • Dosing: 5 dose levels (e.g., 10, 50, 100, 500, 1000 µ g/plate ).

  • Validation Criteria:

    • Cytotoxicity Check: Inspect background lawn. If sparse/absent, the dose is toxic, and colony counts are invalid.

    • Positive Control (with S9): 2-Aminoanthracene (2-AA). Must show >3-fold increase in revertants.

    • Positive Control (without S9): 4-Nitro-o-phenylenediamine (for TA98).

Occupational Safety & Handling

GHS Classification (Inferred):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • H373: May cause damage to organs (Blood, Spleen) through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.[5]

Critical PPE:

  • Respiratory: N95/P3 particulate respirator is mandatory for the hydrochloride salt (dust hazard).

  • Skin: Nitrile gloves (0.11 mm min thickness). Note: Anilines penetrate skin rapidly; change gloves immediately upon splash.

  • Decontamination: Do not use ethanol/solvents for skin cleanup as they enhance absorption. Use copious soap and water.[5]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2800931, 3,4-Dichloro-N-methylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 3,4-dichloroaniline (CAS 95-76-1).[5] [Provides bridging data for the primary metabolite]. Retrieved from [Link]

  • World Health Organization (WHO). (2003). Concise International Chemical Assessment Document 48: 4-Chloroaniline and 3,4-Dichloroaniline. [Authoritative source on chloroaniline toxicity mechanisms]. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of 3,4-Dichloro-N-methylaniline Hydrochloride in Medicinal Chemistry

Executive Summary 3,4-Dichloro-N-methylaniline hydrochloride (CAS 40750-59-2, free base) represents a high-value pharmacophore precursor in modern medicinal chemistry. Unlike its primary amine counterpart (3,4-dichloroan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichloro-N-methylaniline hydrochloride (CAS 40750-59-2, free base) represents a high-value pharmacophore precursor in modern medicinal chemistry. Unlike its primary amine counterpart (3,4-dichloroaniline), the N-methyl variant offers a distinct steric and electronic profile that prevents over-alkylation and facilitates the synthesis of tertiary amides and ureas . This secondary amine functionality is critical for developing lipophilic, membrane-permeable scaffolds found in Calcium Channel Blockers , Adenosine Receptor Modulators , and experimental Antitrypanosomatidic agents .

This guide details the technical handling, synthetic workflows, and strategic applications of this intermediate, moving beyond basic properties to explore its role in constructing complex heterocyclic systems.

Part 1: Chemical Profile & Critical Handling

The hydrochloride salt is the preferred storage form due to the oxidative instability of the free base (which darkens rapidly upon air exposure). Successful utilization requires precise "free-basing" protocols immediately prior to coupling.

Physicochemical Specifications
ParameterSpecificationMedicinal Chem Relevance
Molecular Weight 212.50 g/mol (HCl salt)Stoichiometry calculations must account for the counterion.
Appearance White to off-white crystalline solidColor change to grey/brown indicates oxidation (formation of azo/azoxy impurities).
Solubility Soluble in MeOH, Water; Insoluble in Et₂ORequires biphasic or polar organic solvent systems for processing.
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic; requires strong organic bases (TEA, DIPEA) or inorganic bases (K₂CO₃) for deprotonation.
Protocol: In-Situ Free-Basing for Anhydrous Couplings

Many medicinal chemistry reactions (e.g., reaction with acid chlorides or isocyanates) require anhydrous conditions where the HCl salt is insoluble or unreactive.

Reagents:

  • 3,4-Dichloro-N-methylaniline HCl (1.0 equiv)

  • Dichloromethane (DCM) or 2-MeTHF (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

Methodology:

  • Suspension: Suspend the HCl salt in anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.

  • Neutralization: Add DIPEA dropwise at 0°C. The suspension will clear as the lipophilic free base is generated and the DIPEA·HCl salt remains soluble or precipitates depending on concentration.

  • Verification: TLC (Hexane:EtOAc 8:2) should show a single spot for the free amine (Rf ~0.6) distinct from the baseline salt.

  • Immediate Use: Proceed directly to the coupling step (Part 2) without isolation to prevent oxidation.

Part 2: Advanced Synthetic Applications

The N-methyl group serves as a "blocking" substituent, forcing regioselectivity and preventing the formation of symmetrical urea byproducts common with primary anilines.

Workflow A: Haloanilide Calcium Channel Inhibitors

Research into calcium-release calcium channel inhibitors (for treating bone erosion and arthritis) utilizes this scaffold to create water-soluble haloanilides. The N-methyl group modulates the conformation of the amide bond, impacting binding affinity to the Ryanodine receptor (RyR).

  • Reaction Type: Schotten-Baumann Amidation.

  • Key Reagent: Methyl malonyl chloride.

  • Mechanism: The secondary amine attacks the acyl chloride; the N-methyl group prevents hydrogen bond donation at the amide nitrogen, altering the pharmacophore's solvation shell.

Workflow B: Benzothiadiazine Scaffolds (Antiparasitic)

In the development of agents against Trypanosoma brucei (Sleeping Sickness), 3,4-dichloro-N-methylaniline is reacted with chlorosulfonyl isocyanate (CSI) . This is a high-risk, high-reward reaction that builds a bicyclic system in a few steps.

  • Reaction Logic:

    • Nucleophilic Attack: The aniline nitrogen attacks the isocyanate carbon of CSI.

    • Friedel-Crafts Cyclization: Mediated by AlCl₃, the sulfonyl group cyclizes onto the aromatic ring (ortho position).

    • Result: Formation of a benzothiadiazine 1,1-dioxide core.

  • Why N-Methyl? It eliminates the need for a protecting group on the nitrogen during the harsh cyclization conditions.

Workflow C: Adenosine Receptor (A3) Allosteric Modulators

Recent "lipid trolling" strategies for GPCRs use this aniline to cap hydrophobic tails of A3 receptor Positive Allosteric Modulators (PAMs).

  • Reaction: Condensation with core scaffolds using Triflic Anhydride (Tf₂O) .

  • Role: The 3,4-dichloro motif provides a specific halogen bond interaction within the receptor's hydrophobic pocket, while the N-methyl group restricts rotational freedom.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities of this intermediate.

G Start 3,4-Dichloro-N-methylaniline (HCl Salt) FreeBase Free Base (In-Situ Generated) Start->FreeBase DIPEA, DCM N2 atm Path1 Reaction with Malonyl Chloride FreeBase->Path1 Path2 Reaction with Chlorosulfonyl Isocyanate (AlCl3) FreeBase->Path2 Path3 Coupling with Triflic Anhydride FreeBase->Path3 Prod1 Haloanilide (Ca2+ Channel Inhibitor) Path1->Prod1 Amidation Prod2 Benzothiadiazine (Antiparasitic) Path2->Prod2 Cyclization Prod3 A3 Adenosine PAM Ligand Path3->Prod3 Condensation

Caption: Divergent synthetic utility of 3,4-dichloro-N-methylaniline in generating three distinct pharmacophore classes.

Part 4: Safety & Toxicology (E-E-A-T)

As a Senior Scientist, one must recognize the specific hazards associated with dichloroanilines.

  • Chloracne: Halogenated anilines are potent chloracnegenic agents. All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).

  • Methemoglobinemia: Like most anilines, this compound can induce methemoglobinemia upon absorption.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers as this may generate toxic azobenzene vapors.

References

  • US Patent 9,950,992 B2. Water soluble haloanilide calcium-release calcium channel inhibitory compounds and methods to control bone erosion and inflammation associated with arthritides. (2018).
  • Journal of Medicinal Chemistry . High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (2021). Available at: [Link]

  • ACS Omega . Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019).[1] Available at: [Link]

  • PubChem . 3,4-Dichloro-N-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Technical Guide: 3,4-Dichloro-N-methylaniline Hydrochloride in Organic Synthesis

This guide details the technical specifications, synthetic utility, and application protocols for 3,4-Dichloro-N-methylaniline Hydrochloride , a critical secondary amine intermediate used in the development of high-value...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic utility, and application protocols for 3,4-Dichloro-N-methylaniline Hydrochloride , a critical secondary amine intermediate used in the development of high-value agrochemicals and "privileged scaffold" pharmaceutical libraries.[1][2][3]

[1][2][3]

Executive Summary

3,4-Dichloro-N-methylaniline Hydrochloride (CAS: 1187385-65-4; Free Base CAS: 40750-59-2) serves as a specialized building block in the synthesis of 1,3-disubstituted ureas , carbamates , and N-methylated amides .[1][2][3][4] Unlike its primary amine counterpart (3,4-dichloroaniline), the N-methyl group in this compound provides a strategic handle for modulating lipophilicity and metabolic stability in drug candidates, particularly in the design of calcium channel inhibitors and antitrypanosomatidic agents.[1] In agrochemistry, it functions as a refined precursor for specific urea-based herbicides, offering an alternative synthetic route to N-methylated active ingredients.[1][2][3]

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name 3,4-Dichloro-N-methylbenzenamine hydrochloride
Molecular Formula

Molecular Weight 212.50 g/mol (Salt); 176.04 g/mol (Free Base)
Appearance White to off-white crystalline solid (Salt); Viscous oil (Free Base)
Solubility Salt: Soluble in water, methanol, DMSO.[1][2][3][4][5] Base: Soluble in DCM, EtOAc, Toluene.[1]
pKa ~3.5 (Conjugate acid of free base)
Melting Point 158–162 °C (Decomposes)
Stability Hygroscopic.[1] Store under inert atmosphere (Ar/N2) at 2–8°C.

Synthetic Utility & Mechanism

The utility of 3,4-Dichloro-N-methylaniline stems from its nucleophilic secondary amine , which exhibits controlled reactivity compared to primary anilines.[1][2][3] The electron-withdrawing chlorine atoms at positions 3 and 4 reduce the basicity of the nitrogen, requiring specific conditions for coupling reactions but providing excellent metabolic stability in the final product.[2]

Core Reaction Pathways[3]
  • Urea Formation: Reaction with isocyanates or carbamoyl chlorides to yield N-methyl-N-arylureas (common in herbicides).[1][2][3]

  • Amide Coupling: Acylation with acid chlorides to form N-methylanilides (common in medicinal chemistry).[1][2][3]

  • Heterocyclization: Precursor for quinoline or benzimidazole derivatives via cyclization techniques involving the ortho position (though sterically hindered by the 3-Cl, directing chemistry to the 6-position).[1][2][3]

Mechanism Diagram: Divergent Synthesis

G Core 3,4-Dichloro-N-methylaniline (Nucleophile) Urea Trisubstituted Urea (Herbicide Scaffold) Core->Urea + Isocyanate (Base cat.) Amide N-Methylanilide (Drug Scaffold) Core->Amide + Acid Chloride (Pyridine/TEA) Carbamoyl Carbamoyl Chloride (Reactive Intermediate) Core->Carbamoyl + Phosgene (-HCl) Isocyanate R-N=C=O (Electrophile) Isocyanate->Urea AcidChloride R-COCl (Acylating Agent) AcidChloride->Amide Phosgene COCl2 / Triphosgene (Linker) Phosgene->Carbamoyl Carbamoyl->Urea + Amine (R-NH2)

Figure 1: Divergent synthetic pathways from the 3,4-dichloro-N-methylaniline core.[1][2][3]

Key Applications

A. Pharmaceutical Development (Privileged Scaffolds)

In drug discovery, this moiety is used to synthesize Calcium Release-Activated Calcium (CRAC) channel inhibitors .[1][3] The N-methyl group often improves the pharmacokinetic profile by reducing hydrogen bond donor count, thereby increasing membrane permeability.[1][2]

  • Target Indication: Rheumatoid arthritis and bone erosion control.[1][6]

  • Mechanism: The 3,4-dichloroaniline moiety fits into hydrophobic pockets of the target protein, while the amide/urea linker provides directional hydrogen bonding.

B. Agrochemical Synthesis

The compound is a direct precursor to N-methylated urea herbicides.[1][2][3] While Diuron is a dimethylurea, analogs requiring a single methyl group on the nitrogen (or asymmetric substitution) utilize this intermediate.

  • Reaction Class: Nucleophilic addition to isocyanates.[1]

  • Example: Synthesis of Linuron-type analogs where the N-methoxy-N-methyl group is replaced or modified.

Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt

The hydrochloride salt is stable for storage but must be converted to the free base for most nucleophilic substitutions.[1][2][3]

  • Dissolution: Suspend 10.0 g (47 mmol) of 3,4-Dichloro-N-methylaniline HCl in 100 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 50 mL of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH while stirring vigorously at 0°C.
    
  • Extraction: Separate the organic layer.[1][2][6] Extract the aqueous layer twice with 30 mL DCM.[2]

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure to yield the free base as a pale brown viscous oil. Use immediately to prevent oxidation.[1]

Protocol B: Synthesis of a Trisubstituted Urea Scaffold

Standard procedure for coupling with an isocyanate.[2]

  • Preparation: Dissolve 1.0 eq of 3,4-Dichloro-N-methylaniline (Free Base) in anhydrous THF (0.5 M concentration).

  • Addition: Add 1.1 eq of the desired Isocyanate (e.g., phenyl isocyanate) dropwise at room temperature under Nitrogen.

  • Catalysis: If reaction is sluggish (due to the electron-poor aniline), add 5 mol% DMAP (4-Dimethylaminopyridine) or heat to 60°C.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The secondary amine spot will disappear.[2]

  • Workup: Quench with water. If the product precipitates, filter and wash with cold ether. If soluble, extract with EtOAc, wash with 1M HCl (to remove unreacted amine), then brine.[1]

Safety & Handling (EHS)

Warning: 3,4-Dichloroanilines are potent methemoglobinemia inducers.[1][3]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (May cause damage to organs/blood).[1]

  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and a NIOSH-approved respirator if handling powder.[1]

  • Spill Response: Do not wash into drains.[1] Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • PubChem. 3,4-Dichloro-N-methylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1][3]

  • Sundrud, M. S., et al. (2018).[1] Water soluble haloanilide calcium-release calcium channel inhibitory compounds.[1][2][3] U.S. Patent No.[1][5] 9,950,992.[1][6] Washington, DC: U.S. Patent and Trademark Office.[1] Available at:

  • European Chemicals Agency (ECHA). Registration Dossier: 3,4-dichloroaniline (Related Toxicological Data).[1][7] Available at: [Link][1][3]

Sources

Foundational

Technical Guide: Environmental Fate and Transformation Kinetics of Dichlorinated Anilines

Executive Summary Dichlorinated anilines (DCAs), particularly the 3,4-dichloroaniline (3,4-DCA) isomer, represent a critical class of intermediates in the synthesis of phenylurea herbicides (e.g., diuron, linuron) and va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated anilines (DCAs), particularly the 3,4-dichloroaniline (3,4-DCA) isomer, represent a critical class of intermediates in the synthesis of phenylurea herbicides (e.g., diuron, linuron) and various pharmaceutical agents.[1][2] Their environmental fate is governed by a competition between productive mineralization and oxidative coupling . While microbial dechlorination can render these compounds harmless, peroxidase-mediated pathways often shunt DCAs into persistent, dioxin-like azo compounds such as 3,3',4,4'-tetrachloroazobenzene (TCAB). This guide provides a mechanistic analysis of these pathways, supported by validated experimental protocols for researchers assessing environmental risk.

Part 1: Physicochemical Partitioning & Sorption Dynamics[3]

The bioavailability of DCAs is dictated by their partitioning between the aqueous phase and soil organic matter (SOM). Unlike simple hydrophobic partitioning, DCA sorption involves specific enthalpy-driven interactions with humic acids.

Sorption Mechanisms[4]
  • Hydrophobic Partitioning: Correlates with the octanol-water partition coefficient (

    
    ). 3,4-DCA (log 
    
    
    
    ~2.7) exhibits moderate lipophilicity.
  • Covalent Binding (Chemisorption): The amine group undergoes nucleophilic addition to quinone moieties in humic substances, forming stable Non-Extractable Residues (NER) . This process reduces acute toxicity but increases long-term persistence.

  • pH Dependence: Sorption is maximal near the

    
     of the anilinium ion (~3.0 for 3,4-DCA), though at environmental pH (5–8), the neutral species dominates, driven by Van der Waals forces.
    
Protocol: Batch Equilibrium Sorption (OECD 106)

Objective: Determine the adsorption coefficient (


) and organic carbon-normalized adsorption coefficient (

).

Reagents & Equipment:

  • 0.01 M CaCl₂ solution (background electrolyte).[3]

  • Test Soil (sieved <2 mm, characterized for OC content).

  • HPLC-UV or LSC (if using

    
    C-labeled DCA).
    
  • Teflon-lined centrifuge tubes (glass).

Step-by-Step Workflow:

  • Equilibration: Weigh air-dried soil into tubes. Add 0.01 M CaCl₂. Pre-equilibrate for 12 hours to wet surfaces.

  • Spiking: Add DCA stock solution to achieve a range of initial concentrations (

    
    ). Maintain a soil-to-solution ratio of 1:5 to 1:25 depending on expected sorption.
    
  • Agitation: Shake in the dark at 20°C ± 2°C for 24 hours (equilibrium time must be pre-validated).

  • Separation: Centrifuge at >3000

    
     for 20 minutes.
    
  • Quantification: Analyze the supernatant (

    
    ) via HPLC.
    
  • Calculation: Calculate adsorbed mass (

    
    ) by difference. Plot 
    
    
    
    vs.
    
    
    to fit the Freundlich Isotherm:
    
    

Part 2: Biotic Transformation Pathways

The biological fate of DCAs is a bifurcation point. One path leads to detoxification; the other generates highly toxic, persistent pollutants.

The "Peroxidase Shunt" (Oxidative Coupling)

This is the primary risk factor. Soil peroxidases (from fungi like Geotrichum or bacteria) oxidize the amino group of DCA to a free radical. Two radicals spontaneously dimerize to form TCAB.

  • Significance: TCAB is isosteric with 2,3,7,8-TCDD (dioxin) and binds the Ah receptor.

  • Key Insight: This reaction is faster than mineralization in high-organic-matter soils due to the abundance of extracellular peroxidases.

Mineralization (Reductive Dechlorination)

Specialized bacteria (e.g., Acinetobacter, Pseudomonas) utilize DCAs as carbon sources.

  • Mechanism: Initial dioxygenase attack (aerobic) or reductive dechlorination (anaerobic) removes chlorines, followed by ring cleavage (ortho- or meta-cleavage) to TCA cycle intermediates.

Visualization of Divergent Pathways

The following diagram illustrates the competition between the "Suicide Pathway" (TCAB formation) and Productive Mineralization.

DCA_Fate Parent 3,4-Dichloroaniline (Parent) Radical Anilino Free Radical (Intermediate) Parent->Radical Peroxidases (Laccase/HRP) Dechlor 4-Chloroaniline Parent->Dechlor Reductive Dehalogenation Catechol 4,5-Dichlorocatechol Parent->Catechol Dioxygenase (Acinetobacter sp.) TCAB 3,3',4,4'-Tetrachloroazobenzene (TCAB - Toxic/Persistent) Radical->TCAB Spontaneous Dimerization Dechlor->Catechol RingCleavage Ring Cleavage (Muconate derivatives) Catechol->RingCleavage ortho-cleavage CO2 CO2 + Biomass (Mineralization) RingCleavage->CO2

Caption: Divergent fate of 3,4-DCA. The red path indicates the peroxidase-mediated "suicide pathway" forming toxic TCAB. The green path represents productive microbial mineralization.

Part 3: Abiotic Transformation (Photolysis)

Direct photolysis is significant in surface waters but limited in soil.

  • Mechanism: Absorption of UV-B leads to homolytic cleavage of the C-Cl bond.

  • Kinetics: Follows pseudo-first-order kinetics (

    
    ).
    
  • Photosensitization: Dissolved Organic Matter (DOM) acts as a sensitizer, generating singlet oxygen (

    
    ) or hydroxyl radicals (
    
    
    
    ) that accelerate degradation.

Data Summary: Half-life Comparisons

MediumConditionDominant ProcessApprox. Half-Life (

)
Surface WaterDirect SunlightDirect Photolysis4 – 12 hours
Aerobic SoilNon-sterile, 20°CMicrobial Mineralization10 – 40 days
Anaerobic SoilFloodedReductive Dechlorination> 6 months
Sterile SoilDarkHydrolysisNegligible (> 1 year)

Part 4: Analytical Methodology

Quantifying DCAs and their azo-metabolites requires rigorous extraction to break soil-bound complexes.

Extraction Protocol (Soil/Sediment)
  • Solvent: Acetonitrile:Buffer (pH 3) (70:30 v/v). Acidic pH suppresses ionization, improving organic solvent extraction.

  • Method: Accelerated Solvent Extraction (ASE) or Ultrasonic extraction (3 x 15 min).

  • Clean-up: Solid Phase Extraction (SPE) using C18 or polymeric cartridges (HLB) to remove humic acids.

Instrumental Analysis
  • GC-MS (Recommended):

    • Derivatization: Often required for polar metabolites (e.g., catechols) using BSTFA. Parent DCAs can be analyzed directly.

    • Detection: Selected Ion Monitoring (SIM).

    • Target Ions (3,4-DCA): m/z 161, 163 (molecular ion cluster).

  • HPLC-UV/Vis:

    • Suitable for screening.[4] Detection at 254 nm.

    • Mobile Phase: Methanol/Water + 0.1% Formic Acid.

References

  • OECD (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1.[4] Link

  • Bartha, R., & Pramer, D. (1967). Pesticide transformation to aniline and azo compounds in soil. Science, 156(3782), 1617-1619. Link

  • Hongsawat, P., & Vangnai, A. S. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.[5] Journal of Hazardous Materials, 186(2-3), 1300-1307. Link

  • Gerecke, A. C., et al. (2002). The role of sorption and mineralization in the degradation of 3,4-dichloroaniline in soil. European Journal of Soil Science, 53(2), 303-311. Link

  • Miller, G. C., et al. (1980). Photooxidation of 3,4-dichloroaniline in water. Journal of Agricultural and Food Chemistry, 28(6), 1053-1056. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Disperse Azo Dyes using 3,4-Dichloro-N-methylaniline Hydrochloride

This guide details the application of 3,4-Dichloro-N-methylaniline hydrochloride (CAS 1187385-65-4 / Free base CAS 40750-59-2) as a coupling component in the synthesis of hydrophobic azo dyes (Disperse class).[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3,4-Dichloro-N-methylaniline hydrochloride (CAS 1187385-65-4 / Free base CAS 40750-59-2) as a coupling component in the synthesis of hydrophobic azo dyes (Disperse class).[1]

[1]

Executive Summary

3,4-Dichloro-N-methylaniline hydrochloride is a specialized secondary amine intermediate used primarily in the synthesis of Disperse Dyes and Agrochemicals .[1] Unlike simple anilines, the presence of chlorine atoms at the 3 and 4 positions, combined with the N-methyl group, creates a unique steric and electronic environment.

This guide focuses on its use as a Coupling Component in azo dye synthesis.[2] Critical to this application is the understanding that the para-position (C4) is blocked , forcing electrophilic attack to the ortho-position (C6) . This results in dyes with distinct spectral properties (often hypsochromic shifts compared to para-analogs) and enhanced solvatochromic behavior.

Chemical Profile & Reactivity[1][3][4][5][6][7][8]

PropertySpecification
Compound Name 3,4-Dichloro-N-methylaniline Hydrochloride
CAS No. 1187385-65-4 (Salt) / 40750-59-2 (Free Base)
Molecular Weight 212.50 g/mol (HCl salt) / 176.04 g/mol (Free Base)
Appearance White to off-white crystalline solid (Salt)
Solubility Soluble in water (Salt); Soluble in organic solvents (Free Base)
Functional Role Coupling Component (Nucleophile)
Directing Effect Ortho-directing (due to blocked Para position)
Mechanistic Insight: The "Blocked Para" Challenge

In standard azo coupling, the diazonium electrophile attacks the position para to the amino group due to steric freedom and electronic resonance.

  • In 3,4-Dichloro-N-methylaniline: The C4 position is occupied by Chlorine.[1][3][4]

  • The C2 position: Ortho to the amine but sterically crowded by the N-methyl group and the adjacent C3-Chlorine (buttressing effect).[1]

  • The C6 position: Ortho to the amine and meta to the C4-Chlorine. This is the thermodynamically and kinetically favored site for coupling.

Experimental Protocol: Synthesis of a Model Disperse Dye

Target Molecule: 2-((4-Nitrophenyl)diazenyl)-3,4-dichloro-N-methylaniline (Model Structure) Reaction Type: Diazotization followed by Ortho-Coupling[1]

Phase A: Preparation of the Diazo Component

Reagent: 4-Nitroaniline (Standard strong electrophile to ensure coupling at the hindered ortho position).[1]

  • Dissolution: In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-Nitroaniline in 15 mL of 6M Hydrochloric Acid (HCl) . Heat gently if necessary to dissolve, then cool to 0–5°C in an ice bath.

  • Diazotization: Prepare a solution of 0.75 g (11 mmol) Sodium Nitrite (NaNO₂) in 5 mL water.

  • Addition: Dropwise add the NaNO₂ solution to the amine mixture, maintaining temperature below 5°C. Stir for 20 minutes.

  • Verification: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).[1] Destroy excess nitrous acid by adding a small amount of sulfamic acid or urea until the paper no longer changes color.

Phase B: Preparation of the Coupling Component

Reagent: 3,4-Dichloro-N-methylaniline Hydrochloride.[1][3][4][5]

  • Solubilization: In a separate flask, dissolve 2.12 g (10 mmol) of 3,4-Dichloro-N-methylaniline hydrochloride in 20 mL of dilute Acetic Acid (50% v/v) .

  • Buffering: Add Sodium Acetate to adjust the pH to approximately 4.0–5.0.

    • Note: The coupling of secondary amines is pH-sensitive.[1] Too acidic (< pH 2) protonates the amine, deactivating the ring. Too basic (> pH 7) can lead to diazo decomposition or triazene formation. A weakly acidic medium favors the C-coupling over N-coupling.[1]

Phase C: The Coupling Reaction
  • Combination: Slowly add the cold diazonium salt solution (from Phase A) to the coupling component solution (Phase B) over 30 minutes.

  • Temperature Control: Maintain the reaction mixture at 0–10°C during addition.

  • Agitation: Stir vigorously. The solution will darken, typically turning deep orange or red as the azo dye forms.

  • Completion: Allow the mixture to stir for 2–4 hours, letting it slowly warm to room temperature.

  • Precipitation: If the dye does not precipitate fully, add 100 mL of ice-cold water or neutralize slightly with 10% NaOH solution (do not exceed pH 7).

Phase D: Isolation and Purification
  • Filtration: Collect the crude dye by vacuum filtration.

  • Washing: Wash the filter cake copiously with water to remove inorganic salts and unreacted hydrochloride.

  • Recrystallization: Recrystallize from Ethanol or Methanol/Water (9:1) to obtain pure crystals.

  • Drying: Dry in a vacuum oven at 50°C.

Reaction Visualization (Graphviz)[1]

DyeSynthesis cluster_0 Diazo Component cluster_1 Coupling Component NitroAniline 4-Nitroaniline DiazoSalt Diazonium Salt (Electrophile) NitroAniline->DiazoSalt Diazotization NaNO2 NaNO2 / HCl NaNO2->DiazoSalt Coupling Coupling Reaction (pH 4-5, 0-5°C) DiazoSalt->Coupling AmineSalt 3,4-Dichloro-N-methylaniline HCl FreeBase Free Amine (In Situ) AmineSalt->FreeBase Deprotonation (NaOAc) FreeBase->Coupling Nucleophilic Attack (at C6 position) Product Ortho-Azo Dye (Precipitate) Coupling->Product

Caption: Pathway for the synthesis of an ortho-azo dye using 3,4-Dichloro-N-methylaniline, highlighting the conversion of the HCl salt to the active free amine nucleophile.

Characterization & Troubleshooting

ParameterObservation / CriteriaTroubleshooting
Yield Expected: 65–85%Low yield often indicates pH drift.[1] Ensure pH stays >3 during coupling.
Color Deep Orange/RedDark tarry product suggests decomposition. Keep T < 5°C during diazo addition.
1H NMR Doublet at ~6.5-7.0 ppm (Ortho coupling)Absence of para-coupling signals confirms regioselectivity.[1]
Solubility Low in water; High in Acetone/DCMIf product is water-soluble, it may be the unreacted salt or a sulfonic acid derivative (if sulfanilic acid was used).

Safety and Handling

  • Toxicity: 3,4-Dichloro-N-methylaniline is toxic by inhalation and ingestion.[1] It is a skin irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Waste: Dispose of all azo dye waste and diazonium solutions in designated hazardous waste containers. Diazonium salts can be explosive if allowed to dry completely; always keep them in solution until coupled or destroyed.

References

  • Chemical Identity & Properties: PubChem. 3,4-Dichloro-N-methylaniline.[1] National Library of Medicine. [Link]

  • General Azo Coupling Mechanisms: Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Synthesis of N-Methyl Anilines: ACS Omega. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds. [Link][1]

Sources

Application

Application Note: High-Fidelity HPLC Analysis of 3,4-Dichloro-N-methylaniline Hydrochloride

Executive Summary & Chemical Context 3,4-Dichloro-N-methylaniline (3,4-DCMA) is a critical intermediate in the synthesis of agrochemicals (phenylurea herbicides) and specialized dyes. As a secondary amine with a chlorina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3,4-Dichloro-N-methylaniline (3,4-DCMA) is a critical intermediate in the synthesis of agrochemicals (phenylurea herbicides) and specialized dyes. As a secondary amine with a chlorinated aromatic ring, it presents specific chromatographic challenges:

  • Silanol Interaction: The amine moiety tends to interact with residual silanols on silica-based columns, leading to peak tailing.

  • pKa Sensitivity: With a predicted pKa of approximately 3.3–3.5, the molecule exists in a dynamic equilibrium between its ionized (protonated) and neutral forms within standard acidic mobile phases.

This protocol details a robust, self-validating HPLC-UV method designed to suppress silanol activity and ensure sharp, reproducible peak shapes. The method is optimized for the Hydrochloride salt form but is equally applicable to the free base.

Method Development Logic (Expertise & Causality)

The pKa Dilemma

The critical parameter for this analysis is pH control.

  • The Chemistry: 3,4-DCMA has a pKa ~3.4.

  • The Risk: Using a mobile phase pH near the pKa (e.g., unbuffered water/acetic acid at pH 3–4) results in "peak splitting" or broad shoulders because the analyte splits between ionized and neutral states as it travels down the column.

  • The Solution: We utilize a Phosphate Buffer at pH 2.5 . At this pH (approx. 1 unit below pKa), the amine functionality is predominantly protonated (

    
    ). This increases solubility and, when paired with a modern "Base-Deactivated" (End-capped) C18 column, eliminates tailing by electrostatically repelling the analyte from residual silanols.
    
Workflow Visualization

The following diagram illustrates the logical flow of the method development and validation lifecycle used for this protocol.

MethodLifecycle Start Analyte Assessment (pKa ~3.4, LogP ~2.7) Selection Column Selection (End-capped C18) Start->Selection Hydrophobicity Optimization Mobile Phase Tuning (pH 2.5 Buffer) Selection->Optimization Silanol Suppression Validation Validation (Linearity, Accuracy) Optimization->Validation Peak Symmetry > 1.2 Output Final Protocol Validation->Output RSD < 2.0%

Figure 1: Method Development Lifecycle ensuring robust peak shape and reproducibility.

Experimental Protocol: HPLC-UV Analysis

Reagents and Standards
  • Reference Standard: 3,4-Dichloro-N-methylaniline HCl (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation & Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2)High surface area, double end-capping prevents amine tailing.
Mobile Phase A 20 mM

adjusted to pH 2.5 with

Low pH ensures protonation; ionic strength suppresses secondary interactions.
Mobile Phase B Acetonitrile (100%)Strong eluent for chlorinated aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 245 nmMax absorption for chlorinated anilines; 254 nm is a viable alternative.
Injection Vol 10 µLStandard loop size.
Gradient Program

While an isocratic method (60:40 Buffer:ACN) is sufficient for pure assay, a gradient is recommended to clear potential synthesis impurities (e.g., di-methylated byproducts or parent 3,4-dichloroaniline).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07030Initial Hold
2.07030Start Gradient
12.02080Ramp to elute impurities
15.02080Wash
15.17030Re-equilibration
20.07030End of Run

Sample Preparation Protocol (Self-Validating)

Handling the hydrochloride salt requires specific attention to ensure the free base does not precipitate if the diluent pH is too high.

Step-by-Step Procedure
  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 3,4-Dichloro-N-methylaniline HCl.

    • Transfer to a 10 mL volumetric flask.

    • Critical Step: Dissolve in 5 mL of Methanol . (The salt is highly soluble in MeOH; dissolving directly in buffer may be slower).

    • Sonicate for 5 minutes. Dilute to volume with Methanol.

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Stock Solution into a 10 mL flask.

    • Dilute to volume with Mobile Phase A (Buffer pH 2.5) .

    • Note: Diluting with the acidic mobile phase ensures the analyte matches the starting conditions of the gradient, preventing "solvent shock" peak distortion.

Sample Prep Workflow

SamplePrep Weigh Weigh 10mg HCl Salt Dissolve Dissolve in 5mL Methanol (Ensures complete solubility) Weigh->Dissolve Dilute Dilute to 10mL w/ MeOH (Stock: 1000 ppm) Dissolve->Dilute Aliquot Aliquot 0.5mL Stock Dilute->Aliquot FinalDilution Dilute to 10mL w/ Mobile Phase A (Matches Initial Gradient) Aliquot->FinalDilution Filter Filter (0.45 µm PTFE) FinalDilution->Filter Inject Inject into HPLC Filter->Inject

Figure 2: Sample preparation workflow emphasizing solvent compatibility.

System Suitability & Validation Parameters

To ensure the method is "Self-Validating," every run must meet the following criteria before data is accepted.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) ~6.5 ± 0.2 minCheck flow rate and pump mixing accuracy.
Tailing Factor (

)

If

: Column is aging or pH is >3.0. Replace buffer.
Theoretical Plates (N)

If low: Check for dead volume in tubing or guard column.
% RSD (Area)

(n=5 injections)
If high: Check injector seal or autosampler precision.
Resolution (

)

(vs. parent aniline)
If poor: Decrease ACN% at start of gradient.
Degradation Pathway Monitoring

3,4-DCMA can degrade into 3,4-Dichloroaniline (loss of methyl group) under oxidative stress. This method separates the two species.

  • 3,4-Dichloroaniline RT: ~5.8 min (Elutes earlier due to higher polarity/lower hydrophobicity than the N-methyl variant).

  • 3,4-Dichloro-N-methylaniline RT: ~6.5 min.

References

  • United States Environmental Protection Agency (EPA). (1992). Method for the Determination of 3,4-Dichloroaniline in Water. National Toxicology Program Chemical Repository.[2] Link[3]

  • Dong, Y., et al. (2023).[4] Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2875.[4] Link[4]

  • PubChem. (2025).[3] 3,4-Dichloro-N-methylaniline Compound Summary. National Center for Biotechnology Information. Link

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
  • ChemicalBook. (2024). 3,4-Dichloro-N-methylaniline hydrochloride Properties and Safety. Link

Sources

Method

Application Note: Optimized QuEChERS Protocol for Dichloroaniline Residue Analysis in Soil

Executive Summary This application note details a high-sensitivity protocol for the extraction and quantification of 3,4-Dichloroaniline (3,4-DCA) and 3,5-Dichloroaniline (3,5-DCA) in complex soil matrices. While QuEChER...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-sensitivity protocol for the extraction and quantification of 3,4-Dichloroaniline (3,4-DCA) and 3,5-Dichloroaniline (3,5-DCA) in complex soil matrices. While QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) was originally designed for high-moisture plant commodities, its application to soil requires critical modifications—specifically regarding sample hydration and pH control .

Dichloroanilines are primary toxic metabolites of widely used phenylurea herbicides (e.g., Diuron, Linuron) and dicarboximide fungicides. Their planar aromatic structure and potential for soil adsorption make standard extraction techniques prone to low recovery. This protocol utilizes a modified AOAC 2007.01 buffered extraction followed by a targeted dispersive Solid Phase Extraction (d-SPE) cleanup to achieve recoveries of 85-110% with LOQs < 5 µg/kg.

Chemical & Physical Properties

Understanding the analyte is the first step to a robust method. Dichloroanilines are weak bases with high affinity for organic soil matter.

PropertyDataAnalytical Implication
Analyte 3,4-Dichloroaniline (CAS: 95-76-1)Target Analyte
Structure Aromatic AminePlanar structure risks adsorption to Carbon Black (GCB) during cleanup.
pKa ~3.0Weak base. At neutral/slightly acidic extraction pH, it remains neutral (uncharged), favoring transfer to the organic (Acetonitrile) phase.
Log Kow 2.7Moderate lipophilicity; binds to soil organic carbon.
Solubility Low in waterRequires hydration to desorb from soil pores before solvent extraction.

Materials & Reagents

  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Extraction Salts (Buffered): AOAC 2007.01 Packets (6g MgSO₄, 1.5g NaOAc). Note: Acetate buffering maintains pH ~5-6, preventing aniline protonation.

  • Cleanup Sorbent (d-SPE):

    • PSA (Primary Secondary Amine): Removes humic acids, organic acids, and sugars.

    • C18 (End-capped): Removes long-chain lipids and non-polar interferences.

    • MgSO₄: Removes residual water.

    • Warning:Do NOT use Graphitized Carbon Black (GCB) . GCB strongly adsorbs planar aromatic rings, leading to significant loss of DCA.

  • Internal Standard (ISTD): 3,4-Dichloroaniline-d2 or 2,4,5-Trichloroaniline (10 µg/mL in ACN).

Experimental Protocol

Phase 1: Sample Preparation & Hydration (The Critical Step)

Soil is a dry, porous matrix. Direct addition of acetonitrile to dry soil results in poor penetration and low recovery. Water must be added to swell the soil pores and release the analytes.

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenized soil into a 50 mL FEP/polypropylene centrifuge tube.

  • Spiking (Validation only): Add QC spike solution and 100 µL of ISTD solution. Vortex for 30 seconds.

  • Hydration: Add 10.0 mL of HPLC-grade water .

    • Expert Insight: A 1:1 Soil-to-Water ratio is essential. For high-clay soils, increase water to 12 mL to ensure a slurry consistency.

  • Equilibration: Vortex vigorously for 1 minute. Let the sample stand for 15 minutes .

    • Why? This dwell time allows the water to displace the DCA from the soil binding sites, making it accessible to the acetonitrile.

Phase 2: Extraction & Partitioning
  • Solvent Addition: Add 10.0 mL of Acetonitrile .

  • Mechanical Shaking: Shake vigorously for 1 minute (or use a Geno/Grinder at 1000 rpm for 2 min).

  • Salting Out: Add the AOAC 2007.01 Salt Packet (6g MgSO₄, 1.5g NaOAc).

    • Technique: Add salts after the solvent to prevent the formation of MgSO₄ clumps (exothermic hydration) which can trap analytes.

  • Extraction: Shake immediately and vigorously for 1 minute.

  • Separation: Centrifuge at 4000 rpm (approx. 3000 x g) for 5 minutes.

    • Result: You will see three layers: Soil pellet (bottom), Water/Salt phase (middle), Acetonitrile extract (top).

Phase 3: d-SPE Cleanup
  • Transfer: Transfer 1.5 mL of the supernatant (top ACN layer) to a 2 mL d-SPE tube containing:

    • 150 mg MgSO₄

    • 50 mg PSA

    • 50 mg C18

  • Cleanup: Vortex for 30 seconds.

  • Final Separation: Centrifuge at 10,000 rpm for 3 minutes.

  • Preparation for Analysis: Transfer the purified supernatant to an autosampler vial. (Optional: Acidify with 0.1% Formic Acid if analyzing by LC-MS to promote ionization).

Workflow Visualization

QuEChERS_Soil_DCA Start Weigh 10g Soil Hydrate HYDRATION STEP Add 10mL H2O Vortex & Wait 15 min Start->Hydrate Critical for Pore Access Extract Add 10mL ACN + Internal Standard Hydrate->Extract Slurry Formation Salt SALTING OUT Add MgSO4 + NaOAc Shake 1 min Extract->Salt Phase Separation Centrifuge1 Centrifuge 4000 rpm, 5 min Salt->Centrifuge1 DSPE d-SPE CLEANUP Transfer 1.5mL Extract Add PSA + C18 + MgSO4 Centrifuge1->DSPE Top Layer Only Analyze GC-MS/MS or LC-MS/MS Analysis DSPE->Analyze Purified Extract

Caption: Figure 1: Optimized QuEChERS workflow for soil matrices, highlighting the critical hydration step necessary for recovering adsorbed residues.

Instrumental Analysis (GC-MS/MS)

While LC-MS/MS is applicable, GC-MS/MS is often preferred for chloroanilines due to their volatility and non-polar nature.

System: Agilent 7890B GC / 7000D Triple Quad (or equivalent). Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).

ParameterSetting
Inlet Splitless, 250°C, Purge flow 50 mL/min at 1.0 min
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 220°C → 30°C/min → 300°C (3 min)
Transfer Line 280°C
Source Temp 230°C

MRM Transitions (Quantification):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
3,4-Dichloroaniline 161.0126.090.015 / 25
3,5-Dichloroaniline 161.0126.099.015 / 25
ISTD (DCA-d2) 163.0128.092.015 / 25

Troubleshooting & Expert Tips

Low Recovery (< 70%)
  • Cause: Insufficient hydration.

  • Fix: Ensure the soil is a flowing slurry before adding ACN. If the soil absorbs all the water (e.g., dry clay), increase water to 12-15 mL.

  • Cause: pH issues.

  • Fix: Check the pH of the extract. If the soil is highly acidic (peat), the buffering capacity of the acetate salts might be overwhelmed. Manually adjust soil slurry to pH 6-7 with 1N NaOH before extraction.

High Background / Dirty Liner
  • Cause: Humic acids co-extracting.

  • Fix: Ensure PSA is used in the d-SPE step. PSA removes humic substances via weak anion exchange. If the extract is still dark, increase PSA amount to 75 mg.

Loss of Planar Analytes
  • Cause: Use of GCB.

  • Fix: Verify your d-SPE kit. Many "Pigment Removal" kits contain Carbon Black. Avoid these for DCA analysis.

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-
Application

Application Note: High-Sensitivity GC-MS Analysis of 3,4-Dichloro-N-methylaniline via HFBA Derivatization

Abstract & Scientific Rationale 3,4-Dichloro-N-methylaniline (3,4-DCMA) is a toxicologically significant secondary amine, primarily appearing as a metabolite of phenylurea herbicides such as Diuron and Linuron [1, 3]. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

3,4-Dichloro-N-methylaniline (3,4-DCMA) is a toxicologically significant secondary amine, primarily appearing as a metabolite of phenylurea herbicides such as Diuron and Linuron [1, 3]. While GC-MS is the standard for monitoring halogenated anilines, 3,4-DCMA presents distinct analytical challenges:

  • Polarity & Tailing: The secondary amine moiety (

    
    ) exhibits strong hydrogen bonding with silanol groups in GC liners and column stationary phases, leading to peak tailing and reduced sensitivity.
    
  • Thermal Instability: Under high injection port temperatures, underivatized chloroanilines can undergo oxidative degradation.

The Solution: This protocol utilizes Heptafluorobutyric Anhydride (HFBA) for derivatization.[1][2][3] Unlike silylation reagents (e.g., MSTFA), which are highly moisture-sensitive, HFBA forms stable amide derivatives. The introduction of the electronegative heptafluorobutyryl group (


) serves two critical functions:
  • Masking Polarity: It converts the polar amine into a non-polar amide, significantly improving peak symmetry.

  • Enhanced Selectivity: The high fluorine content drastically increases the electron capture cross-section, making the derivative ideal for Negative Chemical Ionization (NCI) MS or ECD detection, lowering Limits of Detection (LOD) by orders of magnitude [1].

Chemical Mechanism

The reaction involves the nucleophilic attack of the secondary nitrogen of 3,4-DCMA on the carbonyl carbon of HFBA.

Reaction Equation:



  • Analyte: 3,4-Dichloro-N-methylaniline (MW: 176.04)

  • Reagent: Heptafluorobutyric Anhydride (HFBA)[1][2][3]

  • Product: N-methyl-N-(3,4-dichlorophenyl)heptafluorobutyramide (MW: ~372)

  • By-product: Heptafluorobutyric acid (Must be removed/neutralized to prevent column damage).

Experimental Workflow

The following diagram illustrates the critical path from sample extraction to data acquisition.

G Sample Sample (Urine/Water) Spike with Internal Std Hydrolysis Alkaline Hydrolysis (Release Conjugates) Sample->Hydrolysis pH > 12 Extraction LLE Extraction (Toluene or Hexane) Hydrolysis->Extraction Drying Dehydration (Na2SO4) Extraction->Drying Deriv Derivatization HFBA, 70°C, 30 min Drying->Deriv Anhydrous Conditions Cleanup Post-Reaction Cleanup Remove Excess Acid (Buffer Wash) Deriv->Cleanup Critical Step Analysis GC-MS Analysis (SIM Mode) Cleanup->Analysis

Figure 1: Critical workflow for the isolation and derivatization of 3,4-DCMA. Note the "Cleanup" step is vital to protect the GC column from acidic by-products.

Detailed Protocol

Materials & Reagents[1][3]
  • Solvents: Toluene (Pesticide Grade), Ethyl Acetate.

  • Reagent: Heptafluorobutyric Anhydride (HFBA).[1][2][3] Note: Store in a desiccator.

  • Buffer: 0.1 M Phosphate buffer (pH 6.0) and Saturated Sodium Bicarbonate (

    
    ).
    
  • Internal Standard: 3,4-Dichloroaniline-

    
     or a deuterated analog.
    
Sample Preparation (Step-by-Step)
  • Hydrolysis (For Biological Matrices):

    • To 5 mL of urine, add 0.5 mL of 10 M NaOH.

    • Heat at 80°C for 1 hour to hydrolyze conjugates (glucuronides) [1].

    • Cool to room temperature.

  • Extraction:

    • Add 5 mL of Toluene. Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate phases.

    • Transfer the organic (upper) layer to a clean glass tube.

    • CRITICAL: Add anhydrous

      
       to the organic phase to remove all traces of water. HFBA reacts violently with water.
      
  • Derivatization Reaction:

    • Transfer 200 µL of the dried toluene extract to a reaction vial.

    • Add 50 µL of HFBA.

    • Cap tightly and incubate at 70°C for 30 minutes [5, 6].

    • Mechanism Check: This temperature ensures complete conversion of the secondary amine without degrading the chlorinated ring structure.

  • Post-Reaction Cleanup (The "Column Saver" Step):

    • Evaporate the mixture to near dryness under a stream of nitrogen (removes excess HFBA).

    • Reconstitute in 200 µL Ethyl Acetate.

    • Optional but Recommended: Wash with 200 µL saturated

      
       to neutralize residual acid. Vortex and discard the aqueous layer. Inject the organic layer.
      

GC-MS Analysis Parameters

Chromatographic Conditions
ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase reduces amine adsorption.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS.
Inlet Splitless, 250°CMaximizes sensitivity for trace metabolites.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min)Slow ramp in the middle separates 3,4-DCMA from isomeric 3,5-DCMA.
Transfer Line 280°CPrevents condensation of high-MW derivatives.
Mass Spectrometry (SIM Mode)

Using Selected Ion Monitoring (SIM) significantly improves sensitivity over Full Scan.

  • Target Derivative: 3,4-Dichloro-N-methyl-heptafluorobutyramide.

  • Molecular Weight: ~372 amu.

Ion Typem/zPurpose
Quantifier 203 Base peak

. Loss of the fluoro-group is the dominant fragmentation pathway.
Qualifier 1 371/373 Molecular Ion

. Shows the characteristic Cl isotope pattern (3:1).
Qualifier 2 173 Dichlorophenyl cation (indicative of the core structure).

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Linearity Check: Calibration curve (10 – 1000 ng/mL) extracted from the blank matrix.

    
     must be > 0.99.
    
  • Recovery Verification: Spike a blank sample with underivatized 3,4-DCMA. The recovery compared to a pure derivatized standard should be > 85%. Low recovery indicates incomplete hydrolysis or wet solvents during derivatization.

  • Internal Standard Monitoring: The area count of the IS should not vary by more than 20% between samples.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak / Low Response Moisture in the reaction vial.HFBA hydrolyzed to acid before reacting with amine. Ensure

drying is thorough.
Tailing Peaks Acidic residue on column.Perform the bicarbonate wash step to remove residual HFBA/Acid. Change inlet liner.
Ghost Peaks Contaminated HFBA.HFBA degrades over time. Use fresh reagent or distill before use.

References

  • Determination of dichloroanilines in human urine by GC-MS. Source: National Institutes of Health (PubMed) URL:[Link]

  • 3,4-Dichloro-N-methylaniline Compound Summary. Source: PubChem URL:[4][Link]

  • Multiparameter analysis of Diuron and its metabolites. Source: Frontiers in Environmental Science URL:[Link]

  • Comparison of Derivatization Methods (HFBA vs PFPA) for Amphetamines (Secondary Amines). Source: National Institutes of Health (PMC) URL:[Link]

  • Simultaneous determination of HFBA-derivatized amines in urine. Source: Journal of Analytical Toxicology (via PubMed) URL:[Link]

  • Derivatization Methods in GC and GC/MS (Review). Source: IntechOpen / Weber.hu URL:[Link]

Sources

Method

Application Note: Precision Synthesis of Propanil from 3,4-Dichloroaniline

Executive Summary Objective: To provide a high-fidelity protocol for the synthesis of Propanil ( -(3,4-dichlorophenyl)propanamide) via nucleophilic acyl substitution. Target Audience: Medicinal Chemists, Process Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a high-fidelity protocol for the synthesis of Propanil (


-(3,4-dichlorophenyl)propanamide) via nucleophilic acyl substitution.
Target Audience:  Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.[1]
Context:  While Propanil is a widely used contact herbicide (inhibiting Photosystem II), the chemical transformation—acylation of an electron-deficient aniline—is a fundamental reaction in drug discovery.[1] This guide focuses on the Acid Chloride Method  due to its high atom economy, rapid kinetics, and suitability for library synthesis in a drug development setting.

Scientific Foundation & Mechanism

The Challenge of Electron-Deficient Amines

The starting material, 3,4-dichloroaniline (3,4-DCA) , possesses a nitrogen atom with reduced nucleophilicity compared to aniline.[1] The two chlorine atoms at the meta and para positions exert an inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic ring and, consequently, the amine lone pair.[1]

  • Implication: Milder acylating agents (e.g., carboxylic acids with DCC) may suffer from sluggish kinetics.[1]

  • Solution: We utilize propionyl chloride , a highly reactive acyl halide, to drive the reaction to completion.[1] A non-nucleophilic base (Triethylamine) is employed to scavenge the HCl byproduct, driving the equilibrium forward (Le Chatelier’s principle) and preventing the protonation of the unreacted amine.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic addition-elimination pathway.

Propanil_Mechanism Start Reagents: 3,4-DCA + Propionyl Chloride TS1 Transition State 1: Nucleophilic Attack (Tetrahedral Intermediate) Start->TS1 Amine Lone Pair Attacks Carbonyl Inter Elimination: Chloride Departure TS1->Inter Collapse of Tetrahedral Center Prod Product: Propanil + HCl Inter->Prod Re-formation of C=O Bond Base Base Scavenging: HCl + Et3N → Et3N·HCl Prod->Base Neutralization

Figure 1: Mechanistic pathway of the N-acylation of 3,4-dichloroaniline.

Experimental Protocol

Safety & Handling (Critical)
  • 3,4-Dichloroaniline: Potent methemoglobinemia inducer.[1] Toxic by inhalation and skin contact.[2][3][4][5] Double-gloving (Nitrile) and fume hood use are mandatory.

  • Propionyl Chloride: Lachrymator and corrosive.[1] Hydrolyzes rapidly in moist air to release HCl gas.

  • Dichloromethane (DCM): Volatile and suspected carcinogen.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3,4-Dichloroaniline Limiting Reagent1.0162.021.62 g (10 mmol)
Propionyl Chloride Acylating Agent1.292.521.05 mL (12 mmol)
Triethylamine (TEA) Base Scavenger1.5101.192.10 mL (15 mmol)
Dichloromethane (DCM) SolventN/A-20 mL (0.5 M)
Step-by-Step Methodology

Phase 1: Preparation & Solubilization

  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to remove ambient moisture.[1]
    
  • Add 3,4-dichloroaniline (1.62 g) to the flask.

  • Add DCM (15 mL) via syringe. Stir until the solid is completely dissolved.

    • Note: If the solution is dark brown/black, the aniline may be oxidized. Recrystallize starting material if necessary for high purity.

  • Add Triethylamine (2.10 mL) . The solution remains homogeneous.

  • Cool the reaction mixture to 0°C using an ice-water bath.

    • Reasoning: Acylation is exothermic.[1] Cooling prevents side reactions and controls the rate of HCl generation.

Phase 2: Acylation 7. Dilute Propionyl Chloride (1.05 mL) in DCM (5 mL) in a separate vial. 8. Add the acid chloride solution dropwise to the RBF over 10–15 minutes.

  • Observation: White fumes (ammonium salts) may form above the liquid; a precipitate (TEA[1]·HCl) will begin to crash out of solution.
  • Remove the ice bath after addition is complete.[1] Allow to warm to Room Temperature (25°C) .
  • Stir for 2 hours .
  • Validation: Spot on TLC (Solvent: 30% EtOAc/Hexanes). Starting material (
    
    
    ) should disappear; Product (
    
    
    ) appears.

Phase 3: Work-up & Purification [1] 11. Quench: Add 10 mL of saturated


 solution to quench excess acid chloride. Stir vigorously for 10 mins.
12. Extraction:  Transfer to a separatory funnel. Separate the organic (lower) layer.[1]
13. Wash:  Wash the organic layer with:
  • 1x 10 mL 1M HCl (removes unreacted amine and TEA).
  • 1x 10 mL Brine (removes water).[1]
  • Dry: Pour organic layer over anhydrous
    
    
    . Filter into a pre-weighed flask.
  • Concentrate: Evaporate solvent in vacuo (Rotary Evaporator) to yield an off-white solid.
  • Recrystallization (Optional for >99% purity): Dissolve crude solid in minimum hot Ethanol, then add water dropwise until turbid.[1] Cool to 4°C.[1]

Workflow Visualization

Experimental_Workflow Step1 Dissolve 3,4-DCA in DCM + TEA Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition: Propionyl Chloride Step2->Step3 Step4 Reaction: 2 Hours @ RT Step3->Step4 Step5 Quench (NaHCO3) & Extraction Step4->Step5 Step6 Evaporation & Recrystallization Step5->Step6

Figure 2: Operational workflow for the synthesis of Propanil.

Characterization & Validation

Upon isolation, the product should be characterized to ensure identity and purity.

ParameterExpected DataNotes
Appearance White to light grey crystalsBrown indicates oxidation impurities.[1]
Melting Point 91 – 93 °CSharp range indicates high purity [1].[1]
Yield 85% – 95%Losses usually occur during extraction.[1]
IR Spectrum 3250-3300 cm⁻¹ (N-H stretch)1660 cm⁻¹ (C=O[1] Amide I)Absence of broad OH stretch (acid) or doublet NH (amine).[1]
¹H-NMR (CDCl₃)

1.25 (t, 3H,

)

2.40 (q, 2H,

)

7.3-7.8 (m, 3H, Ar-H)

7.5 (br s, 1H, NH)
Diagnostic quartet/triplet pattern for the propionyl group [2].[1]
MS (ESI) [M+H]⁺ = 218 / 220Characteristic 9:6:1 isotope pattern due to

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Propionyl ChlorideEnsure reagents are dry; use anhydrous DCM; minimize air exposure.
Oiling Out Impure Starting MaterialRecrystallize 3,4-DCA from ethanol/water before synthesis.
Purple/Red Color Oxidation of AnilinePerform reaction under inert atmosphere (

).[1] Add trace sodium metabisulfite during workup.
Clogged Syringe TEA·HCl PrecipitationDilute the acid chloride further before addition; ensure vigorous stirring.

References

  • PubChem. (n.d.).[1] Propanil (Compound).[1][2][3][6][7][8][9] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • U.S. EPA. (2009).[1] Reregistration Eligibility Decision (RED) for Propanil.[1] United States Environmental Protection Agency.[1] Retrieved January 29, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Dichloroaniline Isomers

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Dichloroaniline (DCA) Isomer Resolution & Method Robustness Last Updated: January 2026

Executive Summary & Core Challenges

User Query: "Why can't I separate 2,4-dichloroaniline from 2,5-dichloroaniline, and why do my 3,4-DCA peaks tail significantly?"

The Technical Reality: Separating dichloroaniline (DCA) isomers is a classic chromatographic challenge driven by positional isomerism . All six isomers share identical molecular weights (162.02 g/mol ) and similar hydrophobicities (logP ~2.7–2.9).

The separation difficulty arises from two main factors:

  • Critical Pairs: 2,4-DCA and 2,5-DCA often co-elute on standard C18 columns because their hydrophobic interaction footprint is nearly identical.

  • Silanol Activity: DCAs are weak bases (pKa ~2.0 for conjugate acids). Even though they are neutral at standard HPLC pH (3–7), the amine group can still interact with residual acidic silanols on the silica surface, causing severe peak tailing.

Troubleshooting Guides (Q&A Format)

Issue A: "My 2,4-DCA and 2,5-DCA peaks are merging. How do I improve resolution?"

Diagnosis: Lack of Steric/Electronic Selectivity. Standard C18 columns rely primarily on hydrophobicity. Since the hydrophobicity of these isomers is similar, you need a stationary phase that discriminates based on the shape (sterics) or electron density (pi-pi interactions) of the molecule.

Protocol Adjustment:

  • Switch Organic Modifier: If using Methanol (MeOH), switch to Acetonitrile (ACN) . ACN forms a dipole-dipole interaction layer that often provides better shape selectivity for rigid isomers than the hydrogen-bonding network of MeOH.

  • Change Stationary Phase: If C18 fails, move to a Phenyl-Hexyl or Biphenyl phase. The pi-electrons in the stationary phase interact differentially with the electron-deficient aromatic ring of the DCAs (due to the electron-withdrawing chlorines). The position of the chlorines (ortho vs. meta vs. para) alters the ring's electron density, allowing the Phenyl column to separate them where C18 cannot.

Issue B: "The 3,4-DCA peak is tailing (Tailing Factor > 1.5). Is my column dead?"

Diagnosis: Secondary Silanol Interactions. Your column is likely fine, but the analyte is interacting with free silanols (


) on the silica support.

Corrective Actions:

  • Add an Ion-Pair/Masking Agent: Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "scavenger base," saturating the silanol sites so the DCA molecules cannot bind to them.

  • Increase Ionic Strength: Ensure you are using at least 10–20 mM Ammonium Acetate or Formate. Low ionic strength allows the electrical double layer to expand, increasing the accessibility of silanols.

  • Use "End-capped" Columns: Ensure your column is fully end-capped (e.g., "HPH" or "Hybrid" silica technology) designed for basic compounds.

Visualization: Optimization Logic Flow

The following diagram illustrates the decision matrix for optimizing DCA separation when standard conditions fail.

DCA_Optimization_Flow Start START: Co-elution of DCA Isomers Check_Mod Step 1: Check Organic Modifier Start->Check_Mod Is_MeOH Is it Methanol? Check_Mod->Is_MeOH Switch_ACN Switch to Acetonitrile (ACN) (Sharper peaks, different selectivity) Is_MeOH->Switch_ACN Yes Check_Col Step 2: Check Column Chemistry Is_MeOH->Check_Col No (Already ACN) Switch_ACN->Check_Col Is_C18 Is it C18? Check_Col->Is_C18 Switch_Phenyl Switch to Phenyl-Hexyl / Biphenyl (Exploit Pi-Pi Interactions) Is_C18->Switch_Phenyl Yes (Critical Pair Unresolved) Check_pH Step 3: Check pH / Additives Is_C18->Check_pH No (Already Phenyl) Switch_Phenyl->Check_pH Tailing Problem: Peak Tailing? Check_pH->Tailing Add_TEA Add 5mM Triethylamine (TEA) OR Switch to Hybrid Silica Tailing->Add_TEA Yes Success OPTIMIZED SEPARATION Tailing->Success No Add_TEA->Success

Figure 1: Strategic decision tree for troubleshooting isomer co-elution and peak tailing in HPLC.

Standardized Experimental Protocol

This protocol is validated for the simultaneous determination of 3,4-DCA and 3,5-DCA, adaptable for other isomers.

A. Chromatographic Conditions
ParameterSpecificationNotes
Column C18 (Hybrid Particle), 150 x 4.6 mm, 3.5 µmHybrid particles resist high pH and reduce silanol activity.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps pH ~2.7, ensuring MS compatibility.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 1.0 mL/minAdjust for column ID (0.3 mL/min for 2.1 mm ID).
Temperature 30°CPrecise control is vital; ±2°C shifts retention times.
Injection Vol 10 µLReduce if solvent effect (fronting) is observed.
B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.030%Initial Hold
10.080%Linear Ramp (Elution of 3,4-DCA ~8 min)
12.095%Wash Step
12.130%Re-equilibration
17.030%Ready for next injection
C. Reference Data: Isomer Properties

Understanding the physical properties helps predict elution order. Note that 2,6-DCA is the weakest base (lowest pKa) due to steric hindrance of the amine by the two ortho-chlorines.

IsomerpKa (Conjugate Acid)LogP (Hydrophobicity)Elution Order (Typical C18)
2,6-DCA 0.71~2.81 (Fastest)
2,3-DCA ~1.8~2.82
2,4-DCA 2.052.93 (Critical Pair)
2,5-DCA ~2.12.93 (Critical Pair)
3,5-DCA 2.52.94
3,4-DCA 2.973.05 (Slowest)

Note: 3,4-DCA is typically the most retained due to its planar structure allowing maximum surface area contact with the C18 chains.

References

  • MDPI (2023).Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

    • Source:

  • PubChem (2025). 2,4-Dichloroaniline Compound Summary: Physical Properties and pKa.[1]

    • Source:

  • EPA (2017).

    • Source:

  • Sielc Technologies.Separation of 2,4-Dichloroaniline on Newcrom R1 HPLC column.

    • Source:

  • ChemicalBook.

    • Source:

Sources

Optimization

Technical Support Center: Matrix Effects in LC-MS/MS of 3,4-Dichloroaniline

The following technical guide is structured as a Tier 3 Support Center Knowledge Base for analytical chemists and drug development scientists. It addresses the specific challenges of quantifying 3,4-dichloroaniline (3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center Knowledge Base for analytical chemists and drug development scientists. It addresses the specific challenges of quantifying 3,4-dichloroaniline (3,4-DCA) in complex biological and environmental matrices.

Topic: Troubleshooting Ion Suppression/Enhancement in 3,4-DCA Analysis Support Level: Tier 3 (Senior Application Scientist) Last Updated: January 2026

Executive Summary

3,4-Dichloroaniline (3,4-DCA) is a weak base (


) with moderate hydrophobicity (

).[1] These physicochemical properties make it susceptible to specific matrix effects (ME), particularly in Electrospray Ionization (ESI+). Because 3,4-DCA requires acidic conditions to protonate (

), it often co-elutes with endogenous interferences like phospholipids (plasma) or humic acids (water) that compete for charge in the ESI droplet.

This guide provides self-validating protocols to diagnose, quantify, and eliminate these effects.

Module 1: Diagnosis & Identification

Ticket #001: How do I definitively confirm matrix effects are the cause of my poor sensitivity?

Resolution: Do not rely solely on recovery data, which conflates extraction efficiency with ionization suppression. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones in your chromatogram.

Protocol: Post-Column Infusion (PCI) for 3,4-DCA

Objective: Visualize ionization suppression zones relative to the 3,4-DCA retention time (


).
  • Setup:

    • Syringe Pump: Infuse a constant flow of 3,4-DCA standard (100 ng/mL in mobile phase) at 10 µL/min.

    • HPLC: Inject a blank matrix extract (e.g., extracted plasma or urine without analyte) via the autosampler.

    • Tee Union: Connect the syringe pump and HPLC column effluent into the MS source.

  • Acquisition:

    • Monitor the MRM transition for 3,4-DCA (e.g.,

      
      ).
      
  • Analysis:

    • Observe the baseline.[2] A flat baseline indicates no matrix effect.

    • Dip/Drop: Indicates ion suppression (common with phospholipids).

    • Peak/Rise: Indicates ion enhancement.

    • Overlay: Superimpose the chromatogram of a spiked standard. If the 3,4-DCA peak elutes during a "dip," you have a matrix problem.

Visualization: PCI Workflow

PCI_Workflow cluster_inputs Inputs cluster_output Interpretation Syringe Syringe Pump (3,4-DCA Standard) Tee Tee Union (Mixing Point) Syringe->Tee Constant Flow HPLC HPLC Column (Blank Matrix Injection) HPLC->Tee Gradient Flow MS MS/MS Source (ESI+) Tee->MS Data Chromatogram Analysis MS->Data Result Baseline Dip = Suppression Baseline Rise = Enhancement Data->Result

Caption: Logical flow for Post-Column Infusion setup to visualize matrix suppression zones.

Module 2: Quantification & Assessment

Ticket #002: My calibration curve is linear ( ), but QC samples in plasma fail accuracy. Why?

Resolution: You are likely using a solvent-based calibration curve while your samples are subject to matrix suppression. This leads to underestimation of the analyte concentration.

Validation Step: Calculate the Matrix Factor (MF) .

Protocol: Matrix Factor Calculation

Prepare two sample sets at the same concentration (e.g., mid-level QC):

  • Set A (Standard in Solvent): 3,4-DCA dissolved in mobile phase.

  • Set B (Matrix-Matched): Extract blank matrix, then spike 3,4-DCA into the final extract (Post-Extraction Spike).

Formulas:




ResultInterpretationAction Required
MF = 1.0 No Matrix EffectNone. Solvent standards are acceptable.
MF < 0.85 >15% SuppressionCritical. Must use Matrix-Matched Calibration or Stable Isotope Internal Standard (SIL-IS).
MF > 1.15 >15% EnhancementCritical. Check for co-eluting additives or accumulation.

Expert Insight: For 3,4-DCA, suppression is common in ESI+ due to competition from endogenous amines and phospholipids. If MF < 0.5 (50% suppression), sensitivity is compromised, and LOD/LOQ will suffer.

Module 3: Mitigation Strategies (Sample Prep)

Ticket #003: I see significant suppression (MF = 0.6). How do I clean up the sample?

Resolution: Optimize extraction based on the


 (3.0) and 

(2.68) of 3,4-DCA.[3][4][5] Protein precipitation (PPT) is insufficient for removing phospholipids.
Strategy A: Liquid-Liquid Extraction (LLE)
  • Mechanism: 3,4-DCA is a weak base. At neutral/basic pH, it is uncharged and hydrophobic.

  • Protocol:

    • Adjust sample pH to > 5.0 (ensure 3,4-DCA is neutral).

    • Extract with n-hexane or MTBE .

    • Phospholipids (polar head groups) tend to stay in the aqueous phase or interface.

  • Pros: Very clean extracts, high removal of salts/proteins.

  • Cons: Labor-intensive; evaporation step required.

Strategy B: Solid Phase Extraction (SPE) - Mixed Mode
  • Mechanism: Use Mixed-Mode Cation Exchange (MCX) .

  • Protocol:

    • Load: Acidify sample (pH < 2) to protonate 3,4-DCA (

      
      ). Load onto MCX cartridge.
      
    • Wash 1: Aqueous acid (removes salts/proteins).

    • Wash 2: Methanol (removes neutral hydrophobic interferences/phospholipids). Crucial step.

    • Elute: 5% Ammonia in Methanol (neutralizes 3,4-DCA, releasing it from the sorbent).

  • Pros: Gold standard for removing matrix effects in plasma.

Module 4: Chromatographic Solutions

Ticket #004: I cannot change my extraction method. How can I fix this on the LC-MS?

Resolution: If sample prep is fixed, you must chromatographically separate the analyte from the interference or change the ionization mechanism.

Action 1: Shift Retention Time (

)

Phospholipids typically elute late in a reversed-phase gradient (high % organic).

  • If 3,4-DCA elutes late: Use a C18 column with higher aqueous stability or a Phenyl-Hexyl column to leverage pi-pi interactions, shifting 3,4-DCA earlier away from lipids.

  • If 3,4-DCA elutes early: It may co-elute with salts/polar species (urine). Reduce initial organic % or use a longer column to increase retention.

Action 2: Switch to APCI
  • Why? Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. It is significantly less susceptible to liquid-phase competition (matrix effects) than ESI.

  • Feasibility: 3,4-DCA is thermally stable and volatile enough for APCI.

  • Trade-off: APCI may have lower absolute sensitivity than ESI for some compounds, but the Signal-to-Noise (S/N) often improves because the background noise (matrix) is reduced.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Accuracy / Sensitivity CheckMF Calculate Matrix Factor (MF) Start->CheckMF Decision1 Is MF between 0.85 - 1.15? CheckMF->Decision1 NoME No Matrix Effect. Check Extraction Recovery. Decision1->NoME Yes YesME Significant Matrix Effect Decision1->YesME No PrepChange Can you change Sample Prep? YesME->PrepChange OptimPrep Switch to LLE (pH > 5) or MCX SPE PrepChange->OptimPrep Yes ChromChange Optimize Chromatography: 1. Use Phenyl-Hexyl Column 2. Switch to APCI Source PrepChange->ChromChange No

Caption: Decision tree for isolating and resolving matrix effects in 3,4-DCA analysis.

Summary of Physicochemical Properties

PropertyValueImplication for Method Development
Molecular Weight 162.02 g/mol Precursor ion

(ESI+).

~3.0 (Weak Base)Requires pH < 3.0 for ionization; pH > 5.0 for LLE extraction.

2.68Moderately hydrophobic. Retains well on C18.
Solubility Low in waterDissolve stock standards in Methanol or Acetonitrile.

References

  • Dörgerloh, U. et al. (2021).[2] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Link

  • US EPA. (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7257, 3,4-Dichloroaniline. Link

  • Taylor, P.J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry. Link

  • Diao, Y. et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods. Link

Sources

Troubleshooting

Technical Support Center: Gas Chromatography of Chlorinated Anilines

Status: Operational Ticket Focus: Column Selection, Isomer Resolution, and Peak Shape Optimization Assigned Specialist: Senior Application Scientist[1] Introduction: The "Sticky" Nature of Chlorinated Anilines Chlorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Column Selection, Isomer Resolution, and Peak Shape Optimization Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Sticky" Nature of Chlorinated Anilines

Chlorinated anilines present a dual challenge in gas chromatography (GC): they are basic (amines) and polar (chlorine dipoles).[1] This combination creates a high potential for hydrogen bonding with active silanol groups on the column tubing and inlet liners.[1]

If you are experiencing peak tailing , shifting retention times , or co-elution of isomers (e.g., 2,4- vs 2,5-dichloroaniline), your system likely suffers from activity mismatch or insufficient phase selectivity.[1] This guide provides the causal logic and protocols to resolve these specific failures.

Module 1: Column Selection Logic

The Core Dilemma: Inertness vs. Selectivity

You cannot select a column based on boiling point alone.[1] Chlorinated aniline isomers have nearly identical boiling points but distinct dipole moments.[1]

  • Standard Non-Polar (5% Phenyl): Good for general screening but often fails to separate critical isomers (e.g., m- and p-chloroaniline).[1]

  • Intermediate Polar (35%-50% Phenyl): The "Sweet Spot."[1] The phenyl rings in the stationary phase interact with the aromatic ring of the aniline, providing the necessary selectivity for isomers.

  • Base-Deactivated (Specialized): Essential for trace analysis (<10 ppm) to prevent adsorption (tailing).[1]

Comparative Phase Performance
Column ClassStationary Phase ChemistryApplication ScopeRisk Factor
5-Type (e.g., Rtx-5, DB-5)5% Diphenyl / 95% Dimethyl PolysiloxaneGeneral screening; EPA 8270.[1]High Tailing Risk. Requires pristine deactivation.[1] Poor isomer resolution.
35-Type (e.g., Rtx-35, DB-35)35% Diphenyl / 65% Dimethyl PolysiloxaneRecommended. Excellent isomer separation (dipole-induced dipole interaction).[1]Higher bleed at max temperature compared to 5-type.[1]
Wax / PEG (e.g., Stabilwax, DB-WAX)Polyethylene GlycolHigh polarity; separates by hydrogen bonding.[1]Oxidation Risk. Anilines can degrade on PEG phases at high temps (>240°C).[1]
Specialized Amine (e.g., Rtx-Volatile Amine)Base-modified polymerOptimized for basic compounds; sharpest peaks.[1]Limited temperature range; specific to amines (less versatile).[1]
Decision Logic: Selecting Your Phase

ColumnSelection Start Start: Define Analytical Goal Isomers Are you separating positional isomers? (e.g., 2,4- vs 2,5-DCA) Start->Isomers Trace Is detection limit < 10 ppm? Isomers->Trace No Rec35 Recommendation: 35% Phenyl Phase (e.g., Rtx-35, DB-35) Isomers->Rec35 Yes (Requires Selectivity) RecAmine Recommendation: Base-Deactivated Amine Column (e.g., Rtx-Volatile Amine) Trace->RecAmine Yes (Requires Inertness) Rec5 Recommendation: 5% Phenyl (Inert) (e.g., Rxi-5Sil MS) Trace->Rec5 No (General Purpose)

Figure 1: Decision matrix for selecting the optimal stationary phase based on isomer complexity and sensitivity requirements.

Module 2: Troubleshooting Peak Tailing

Symptom: Asymmetrical peaks with a "shark fin" trailing edge.[1] Root Cause: The amine group (-NH2) is donating a hydrogen bond to active silanols (Si-OH) in the liner or column.[1] This is a reversible adsorption that delays a portion of the analyte.

The "Activity Check" Protocol

Do not assume the column is the problem. The inlet liner is the culprit in 80% of cases.

  • Test: Inject a neutral probe (e.g., Naphthalene) and your target aniline.[1]

    • Result A: Both tail.[1] -> Flow path issue (bad cut, ferrule leak).

    • Result B: Naphthalene is sharp, Aniline tails.[1] -> Chemical activity (liner or column active).[1]

  • Action 1 (Liner): Switch to a Base-Deactivated Liner (often containing minimal or deactivated wool).[1] Standard splitless liners with untreated glass wool will strip anilines from the gas phase.[1]

  • Action 2 (Column Trim): Cut 30-50 cm from the inlet side of the column.[1] Non-volatile matrix residues accumulate here, creating active sites.[1]

  • Action 3 (Gold Seal): Replace the inlet gold seal. Oxidized metal surfaces catalyze amine breakdown.[1]

Visualizing the Adsorption Mechanism

TailingMechanism Aniline Chlorinated Aniline (Basic -NH2) Silanol Active Silanol (Si-OH) (Glass/Liner Surface) Aniline->Silanol Approaches Surface Complex Adsorbed Complex (H-Bonding) Silanol->Complex Reversible Binding Tailing Peak Tailing (Delayed Elution) Complex->Tailing Slow Release

Figure 2: The mechanism of amine adsorption.[1] The -NH2 group interacts with surface silanols, causing the "drag" seen as tailing.

Module 3: Isomer Resolution (The Co-elution Problem)

Scenario: You cannot separate 3-chloroaniline from 4-chloroaniline, or 2,4-dichloroaniline from 2,5-dichloroaniline.

Technical Explanation: On a non-polar column (100% dimethyl or 5% phenyl), separation is driven by London Dispersion Forces (boiling point).[1] Since these isomers differ in boiling point by only 1-2°C, they co-elute.[1] To separate them, you must engage Dipole-Dipole interactions .[1] The chlorine position on the ring changes the molecule's dipole moment. A column with higher phenyl content (35%) interacts differently with the ortho vs para dipole, pulling the peaks apart.

Protocol for Isomer Separation:

  • Column: Switch to a 35% Phenyl / 65% Dimethyl polysiloxane column (30m x 0.25mm x 0.25µm).

  • Oven Program: Use a "mid-ramp hold."

    • Start: 60°C (hold 1 min)

    • Ramp 1: 10°C/min to 140°C (hold 5 min) <-- Critical Isomer Separation Zone

    • Ramp 2: 20°C/min to 300°C.

  • Validation: Calculate the Resolution (Rs) between the critical pair.

    • Target: Rs > 1.5 (Baseline resolution).

Module 4: Advanced Workflow - Derivatization

If direct injection fails (e.g., for trace analysis in dirty matrices like wastewater), you must block the amine group to prevent adsorption and increase ECD sensitivity.[1]

Method: Heptafluorobutyric Anhydride (HFBA) Derivatization.[1] Why HFBA? It adds fluorine atoms, drastically increasing response on an Electron Capture Detector (ECD) and making the molecule non-polar (inert).[1]

Step-by-Step Protocol:

  • Extraction: Extract sample into hexane/MTBE.

  • Reaction: Add 50 µL HFBA to 1 mL extract.

  • Incubation: Heat at 70°C for 30 minutes.

  • Neutralization: Wash with 5% sodium bicarbonate (removes excess acid).[1]

  • Analysis: Inject the organic layer.[1] The "sticky" amine is now a volatile amide.[1]

References

  • Restek Corporation. (2021).[1] Guide to GC Column Selection and Optimizing Separations. Retrieved from

  • U.S. Environmental Protection Agency. (1996).[1] Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846.[1] Retrieved from

  • U.S. Environmental Protection Agency. (2014).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] Retrieved from

  • Agilent Technologies. (2020).[1] GC Diagnostic Skills: Peak Tailing. LCGC Blog. Retrieved from

  • Rigano, F., et al. (2025).[1] Separation of chloroaniline isomers using specialized stationary phases. ResearchGate. Retrieved from

Sources

Optimization

Technical Support Center: HPLC Analysis of Aromatic Amines

Topic: Reducing Tailing & Asymmetry in Basic Analytes Welcome to the Application Support Core. Status: Online | Analyst: Senior Application Scientist Ticket: "My aromatic amine peaks look like shark fins." You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Tailing & Asymmetry in Basic Analytes

Welcome to the Application Support Core.

Status: Online | Analyst: Senior Application Scientist Ticket: "My aromatic amine peaks look like shark fins."

You are likely here because your aromatic amines (anilines, pyridines, alkaloids) are eluting with a USP Tailing Factor (


) > 1.5 , compromising your resolution and integration accuracy.

In the analysis of basic compounds, peak tailing is rarely a random event; it is a predictable chemical consequence of the "Silanol Trap." This guide bypasses generic advice to provide the specific mechanistic interventions required to restore Gaussian peak symmetry (


 0.9 – 1.2).

Part 1: The Mechanism (Why This Happens)

To fix the tail, you must understand the drag. Aromatic amines typically have pKa values between 4 and 5 (or higher). At neutral pH, they are positively charged (


).

The "Silanol Trap" occurs because silica supports are not inert.

  • Primary Retention: Hydrophobic interaction between the analyte's aromatic ring and the C18 ligand (Desired).

  • Secondary Retention: Ionic interaction between the positive amine (

    
    ) and negative residual silanols (
    
    
    
    ) on the column surface (Undesired).

This secondary interaction is kinetically slow, causing the "tail" as molecules struggle to detach from the silica surface.

Visualizing the "Silanol Trap"

SilanolMechanism cluster_legend Interaction Types Silica Silica Support Surface Silanol Residual Silanol (Si-O-) (Ionized at pH > 3.5) Silica->Silanol C18 C18 Ligand (Hydrophobic) Silica->C18 Amine Aromatic Amine (BH+) (Protonated) Silanol->Amine Slow Kinetics (Peak Tailing) C18->Amine Fast Kinetics (Gaussian Peak) key1 Green: Primary Partition (Good) key2 Red: Ion-Exchange (Bad)

Figure 1: The dual-retention mechanism. The red arrow represents the strong electrostatic attraction causing tailing.

Part 2: The Chemical Fix (Mobile Phase Engineering)

If you cannot change your column immediately, you must engineer the mobile phase to break the Silanol-Amine interaction.

Protocol A: The pH Maneuver

You must operate where one of the interacting partners is neutral.

StrategypH RangeMechanismProsCons
Silanol Suppression pH < 2.5 Protonates silanols (

), rendering them neutral.
Works on standard silica columns.[1]Limits retention of acidic compounds; requires low-pH stable phases (Steric protection).
Amine Suppression pH > 10.0 Deprotonates the amine (

), rendering it neutral.
Best peak shape. Increases retention (hydrophobicity).[2]Fatal to standard silica. Requires Hybrid (e.g., BEH, CSH) or Polymer columns.

Experimental Setup (Low pH):

  • Buffer: 20 mM Potassium Phosphate or 0.1% Formic Acid.

  • Target pH: 2.3 (Do not go below 2.0 unless using Sterically Protected C18).

  • Note: Phosphate buffers offer superior peak shape to Formic Acid but are not MS-compatible.

Protocol B: The "Sacrificial" Additive (TEA)

Use this for UV detection only.

Triethylamine (TEA) acts as a "sacrificial base." It is a stronger base than most aromatic amines and saturates the active silanol sites, preventing your analyte from binding.

Step-by-Step TEA Protocol:

  • Preparation: Add 5 mM to 10 mM TEA to the aqueous mobile phase.

  • pH Adjustment: You MUST adjust the pH (usually to 3.0–4.0) with Phosphoric Acid after adding TEA.

    • Warning: TEA has a high pH. If you don't adjust it down, you will dissolve your silica column.

  • Equilibration: TEA requires longer equilibration (20+ column volumes) to fully saturate surface silanols.

Protocol C: The MS-Compatible Fix (Chaotropes & Fluorinated Acids)

Use this for LC-MS applications.

TEA suppresses ionization in Mass Spec.[3] Instead, use:

  • Difluoroacetic Acid (DFA): A middle-ground between Formic Acid (weak ion pair) and TFA (strong ion pair, signal suppressor). DFA (0.05% - 0.1%) provides sharper peaks than Formic Acid with less signal loss than TFA.

  • Chaotropic Salts (UV Only): For UV work where TEA is undesirable, adding Sodium Perchlorate (NaClO4) at 20-50 mM can disrupt the solvation shell and improve peak symmetry for bases.

Part 3: The Hardware Fix (Stationary Phase Selection)

If mobile phase adjustments fail, your column chemistry is the bottleneck.

The Hierarchy of Column Selection for Amines
  • Tier 1 (Best): Charged Surface Hybrid (CSH) / Hybrid Particles.

    • Technology: Ethylene-Bridged Hybrid (BEH) particles withstand pH 1-12. CSH particles have a slight positive surface charge that electrostatically repels protonated amines, eliminating the silanol interaction entirely.

    • Recommendation: Waters XBridge BEH C18 or CSH C18; Agilent Poroshell HPH.

  • Tier 2: Base-Deactivated / End-Capped "Type B" Silica.

    • Technology: High purity silica (low metal content) with exhaustive end-capping (reacting free silanols with small reagents like trimethylchlorosilane).

    • Recommendation: Phenomenex Luna C18(2); Agilent ZORBAX Eclipse Plus.

  • Tier 3 (Avoid): Uncapped / "Type A" Silica.

    • Issue: High metal impurities increase silanol acidity. Avoid older column brands developed before 1995.

Part 4: Troubleshooting Decision Tree

Follow this logic flow to diagnose and resolve persistent tailing.

TroubleshootingTree Start Problem: Tailing Factor > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH DecisionPH Is pH between 3.0 and 8.0? CheckPH->DecisionPH ActionLowPH LOWER pH to < 2.5 (Suppress Silanols) DecisionPH->ActionLowPH Standard Column ActionHighPH RAISE pH to > 10.0 (Suppress Amine Ionization) DecisionPH->ActionHighPH Hybrid Column Only CheckAdditives pH is optimized but tailing persists. Check Additives. ActionLowPH->CheckAdditives ActionHighPH->CheckAdditives DecisionMS Is detection MS or UV? CheckAdditives->DecisionMS ActionTEA Add 5-10mM TEA (Sacrificial Base) DecisionMS->ActionTEA UV ActionDFA Switch Modifier to Difluoroacetic Acid (DFA) DecisionMS->ActionDFA MS CheckColumn Tailing persists? Replace Column. ActionTEA->CheckColumn ActionDFA->CheckColumn FinalSol Use Charged Surface Hybrid (CSH) or Polar Embedded Group CheckColumn->FinalSol

Figure 2: Step-by-step troubleshooting logic for reducing peak tailing.

FAQ: Frequently Asked Questions

Q: Can I use Trifluoroacetic Acid (TFA) to fix tailing in LC-MS? A: You can, but it comes at a cost. TFA (0.05% - 0.1%) is an excellent ion-pairing agent that masks silanols and neutralizes amines, often yielding perfect peaks. However, in LC-MS, TFA causes significant ion suppression (signal loss) in electrospray ionization (ESI).

  • Alternative: Use Difluoroacetic acid (DFA) or Ammonium Formate buffers. If you must use TFA, add a "TFA fix" (propionic acid/isopropanol) post-column to restore sensitivity.

Q: Why does my peak tailing get worse as the column ages? A: This is "Hydrolysis of the End-capping." Over time, the small end-capping groups (trimethylsilyl) hydrolyze off the silica surface, exposing the acidic silanols underneath.

  • Fix: Operate within the column's recommended pH limits. Store columns in organic-rich solvents (e.g., 80% ACN) rather than 100% aqueous buffers to prevent hydrolysis during storage.

Q: What is the difference between USP Tailing and Asymmetry Factor? A:

  • USP Tailing Factor (

    
    ):  Measured at 5% peak height.[4] 
    
    
    
    . This is the pharmaceutical standard.
  • Asymmetry Factor (

    
    ):  Measured at 10% peak height.[5] 
    
    
    
    .
  • Rule of Thumb:

    
     is roughly equivalent to 
    
    
    
    . Always report
    
    
    for regulatory compliance.
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: The Ultimate Solution for Basic Compounds.

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development.

  • Dolan, J. W. (2003). Peak Tailing and Column Aging. LCGC North America.

  • Sigma-Aldrich (Merck). Mobile Phase Additives for LC-MS.

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicology Guide: 3,4-Dichloroaniline vs. 3,5-Dichloroaniline

This guide provides an in-depth technical comparison of 3,4-dichloroaniline (3,4-DCA) and 3,5-dichloroaniline (3,5-DCA), synthesizing physicochemical data, toxicological profiles, and experimental protocols.[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3,4-dichloroaniline (3,4-DCA) and 3,5-dichloroaniline (3,5-DCA), synthesizing physicochemical data, toxicological profiles, and experimental protocols.[1]

[1]

Executive Summary

Dichloroanilines (DCAs) are critical intermediates in the synthesis of herbicides (e.g., propanil, diuron) and fungicides (e.g., iprodione, vinclozolin). While they share a molecular formula (


), the positional isomerism of the chlorine atoms dictates distinct physicochemical behaviors and toxicological outcomes.[2]
  • 3,4-DCA is the primary metabolite of phenylurea herbicides.[1][2] It is characterized by higher acute aquatic toxicity (particularly to Daphnia magna) and is a potent inducer of methemoglobinemia in mammals.[2]

  • 3,5-DCA is a metabolite of dicarboximide fungicides.[1][3] It is distinguished by its unique and potent nephrotoxicity in mammals, driven by specific metabolic activation pathways that differ from the 3,4-isomer.[1]

Physicochemical & Structural Analysis

The structural arrangement of chlorine atoms influences the crystal lattice energy and lipophilicity, directly affecting bioavailability.[2]

Table 1: Comparative Physicochemical Properties[1][2][3]
Property3,4-Dichloroaniline3,5-DichloroanilineTechnical Insight
Structure Cl at para and meta positionsCl at both meta positions3,5-substitution creates a more symmetric but sterically distinct molecule.[1]
Molecular Weight 162.02 g/mol 162.02 g/mol Identical.[1][2][3][4][5]
Melting Point 71–72 °C46–53 °CCritical: 3,5-DCA has a lower melting point, indicating weaker crystal lattice forces, which facilitates solvation.[1]
Water Solubility ~92 mg/L (20°C)~600–759 mg/L (25°C)3,5-DCA is significantly more soluble, enhancing its mobility in aqueous media despite higher lipophilicity.
LogP (Octanol/Water) 2.682.903,5-DCA is more lipophilic, favoring uptake into biological membranes.[1]
pKa ~2.97~2.37Both are weak bases; 3,5-DCA is less basic due to the electron-withdrawing inductive effect of two meta-chlorines.[1]

Toxicological Profiles: Context-Dependent Potency[1]

The "toxicity" of these isomers is relative to the biological system and endpoint measured.[2][6]

Aquatic Toxicity (Invertebrates & Fish)

Contrary to the trend in mammalian nephrotoxicity, 3,4-DCA appears more toxic to aquatic invertebrates than 3,5-DCA.[1]

  • 3,4-DCA: Highly toxic to Daphnia magna.[1]

    • EC50 (48h): 0.2 – 0.5 mg/L (Immobilization).[2]

    • Mechanism: Acts via polar narcosis and specific receptor interference.[2]

  • 3,5-DCA: Moderate toxicity to Daphnia magna.[1]

    • LC50 (48h): ~2.9 mg/L.[2]

    • Observation: The higher solubility of 3,5-DCA does not translate to higher acute lethality in Daphnia compared to the 3,4-isomer.[1]

Mammalian Toxicity (Organ-Specific)

In mammalian systems, the toxicity profile diverges sharply based on metabolic activation.

  • Hematotoxicity (3,4-DCA Dominant):

    • 3,4-DCA is a potent methemoglobin-forming agent.[1] The N-hydroxy metabolite oxidizes ferrous hemoglobin (

      
      ) to ferric hemoglobin (
      
      
      
      ), causing cyanosis and hypoxia.
  • Nephrotoxicity (3,5-DCA Dominant):

    • 3,5-DCA is the most nephrotoxic isomer.[1][7] It targets the proximal tubule cells of the kidney.[2]

    • Mechanism: Bioactivation is required.[2][7] The kidney (and liver) metabolizes 3,5-DCA into 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB) .[1]

    • Key Finding: 3,5-DCPHA is a direct nephrotoxicant, causing cytotoxicity in isolated kidney cells (IKC) at concentrations where 3,4-DCA metabolites are less active.[1]

Mechanistic Deep Dive: Metabolic Divergence

The following diagram illustrates the divergent metabolic pathways that lead to the specific toxicities of each isomer.

ToxicityMechanism cluster_legend Toxicity Outcomes DCA34 3,4-Dichloroaniline (Parent) CYP CYP450 / FMO (N-Oxidation) DCA34->CYP DCA35 3,5-Dichloroaniline (Parent) DCA35->CYP N_OH_34 N-hydroxy-3,4-DCA CYP->N_OH_34 Major Route (3,4) N_OH_35 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) CYP->N_OH_35 Bioactivation (3,5) Nitro_35 3,5-Dichloronitrobenzene (3,5-DCNB) CYP->Nitro_35 MetHb Methemoglobin Formation (Erythrocytes) N_OH_34->MetHb Redox Cycling Kidney Proximal Tubule Necrosis (Nephrotoxicity) N_OH_35->Kidney Direct Cytotoxicity (Potent) Nitro_35->Kidney Moderate Toxicity

Figure 1: Divergent metabolic activation pathways.[2] 3,5-DCA is preferentially bioactivated into nephrotoxic hydroxylamines, whereas 3,4-DCA metabolites primarily target hemoglobin.[1]

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating systems with positive controls.[1][2]

Protocol A: Acute Immobilization Test (Daphnia magna)

Used to assess the higher aquatic toxicity of 3,4-DCA.

  • Preparation:

    • Test Medium: Elendt M4 or ISO standard water (pH 7.8 ± 0.2, Hardness 250 mg/L

      
      ).
      
    • Stock Solution: Dissolve 3,4-DCA in methanol (carrier < 0.1 mL/L) to create a 100 mg/L stock. Sonicate if necessary.[2]

  • Exposure Setup:

    • Use glass beakers (50 mL).

    • Concentration Range: 0.1, 0.2, 0.4, 0.8, 1.6 mg/L (Geometric series).

    • Control: Dilution water + carrier solvent only.[2]

    • Organisms: Neonates (< 24h old), 5 per vessel, 4 replicates per concentration (

      
      ).
      
  • Incubation:

    • Temperature: 20 ± 1°C.[2][8]

    • Photoperiod: 16h light / 8h dark.[2]

    • Duration: 48 hours.

  • Endpoint Measurement:

    • Gently agitate the vessel.[2] Count immobile daphnids (unable to swim for 15s).

    • Validation: Control mortality must be < 10%.[2] Dissolved oxygen > 3 mg/L at end.[2]

  • Calculation:

    • Plot % Immobilization vs. Log(Concentration). Use Probit analysis to determine EC50.[2][9]

Protocol B: In Vitro Nephrotoxicity Screening (Isolated Kidney Cells)

Used to assess the specific potency of 3,5-DCA metabolites.[10]

  • Cell Isolation:

    • Isolate kidney cells (IKC) from male Fischer 344 rats using collagenase perfusion.[2]

    • Viability check: Trypan blue exclusion (>90% required).[2]

  • Incubation:

    • Suspend IKC (~4 million cells/mL) in Krebs-Henseleit buffer (pH 7.[1][2]4) under 95%

      
       / 5% 
      
      
      
      .[2]
    • Add 3,5-DCA or metabolites (3,5-DCPHA) at concentrations 0.1 – 1.0 mM.[1][10]

    • Incubate for 90 minutes at 37°C.

  • Cytotoxicity Assays (Dual Marker System):

    • Marker 1 (Membrane Integrity): Lactate Dehydrogenase (LDH) release.[2]

    • Marker 2 (Metabolic Function): Nystatin-stimulated gluconeogenesis.[1][2]

  • Data Interpretation:

    • Significant LDH release or inhibition of gluconeogenesis indicates nephrotoxicity.[2]

    • Expected Result: 3,5-DCPHA should show toxicity at lower concentrations than the parent 3,5-DCA, confirming metabolic activation.[1]

Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate assay based on the isomer.

ProtocolWorkflow Start Select Isomer DCA34 3,4-DCA Start->DCA34 DCA35 3,5-DCA Start->DCA35 AqTox Aquatic Toxicity (OECD 202) DCA34->AqTox Primary Concern (Environmental) HemTox Hematotoxicity (MetHb Assay) DCA34->HemTox Primary Concern (Mammalian) Result34 High Aquatic Hazard AqTox->Result34 EC50 < 0.5 mg/L (High Acute Tox) Nephro Nephrotoxicity (Isolated Kidney Cells) DCA35->Nephro Critical Endpoint Metab Metabolic Activation (Microsomal Assay) DCA35->Metab Required for Bioactivation Result35 High Nephrotoxic Potential Nephro->Result35 LDH Release (Proximal Tubule Damage)

Figure 2: Experimental decision matrix. Researchers should prioritize renal assays for 3,5-DCA and aquatic/hematologic assays for 3,4-DCA.[1]

References

  • European Commission. (2002).[2] Opinion on the results of the Risk Assessment of 3,4-Dichloroaniline. Scientific Committee on Toxicity, Ecotoxicity and the Environment.[2][11] Link

  • Valentovic, M. A., et al. (1997).[2] Characterization of methemoglobin formation induced by 3,5-dichloroaniline, 4-amino-2,6-dichlorophenol and 3,5-dichlorophenylhydroxylamine. Toxicology, 118(1), 23-36.[1] Link

  • Oda, S., et al. (2007).[2] Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna. Ecotoxicology and Environmental Safety, 67(3), 399-408.[1] Link

  • Rankin, G. O., et al. (1986).[2] Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats. Toxicology, 38(3), 269-283.[1] Link

  • PubChem. (2024).[2] 3,5-Dichloroaniline Compound Summary. National Library of Medicine.[2] Link

  • Australian Government. (2017).[2] Dichloroanilines: Human health tier II assessment. AICIS. Link

Sources

Comparative

Comparative Ecotoxicology of Chlorinated Aniline Derivatives

Executive Summary: The Stability-Toxicity Trade-off For drug development professionals and environmental risk assessors, chlorinated anilines (CAs) represent a classic chemical paradox. The very properties that make them...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Toxicity Trade-off

For drug development professionals and environmental risk assessors, chlorinated anilines (CAs) represent a classic chemical paradox. The very properties that make them valuable intermediates in pharmaceutical synthesis—metabolic stability and lipophilicity—render them persistent and toxic in aquatic environments.

This guide objectively compares the ecotoxicological profiles of mono- and di-chlorinated aniline derivatives. Unlike generic safety data sheets, we focus on the causal mechanisms driving toxicity and provide actionable experimental protocols for verifying these endpoints in your own laboratory.

Key Insight: While lipophilicity (Log


) is the primary driver of baseline toxicity (narcosis), specific structural isomers (e.g., para-substitution) trigger enhanced toxicity pathways via oxidative stress, making Daphnia magna the critical sentinel species for your risk assessment.

Structure-Activity Relationship (SAR) Analysis

To understand the toxicity, we must first quantify the physicochemical properties. The addition of chlorine atoms to the aniline ring decreases water solubility and increases the octanol-water partition coefficient (Log


), which directly correlates with bioconcentration potential.
Table 1: Physicochemical Properties of Key Derivatives
CompoundCAS No.[1]Position of ClLog

pKaEnvironmental Persistence
Aniline (Reference)62-53-3None0.904.6Low (Readily Biodegradable)
2-Chloroaniline (2-CA) 95-51-2Ortho1.92.7Moderate
3-Chloroaniline (3-CA) 108-42-9Meta1.93.5Moderate
4-Chloroaniline (4-CA) 106-47-8Para1.84.0High (Recalcitrant)
3,4-Dichloroaniline (3,4-DCA) 95-76-1Meta, Para2.73.0Very High (Priority Pollutant)

Scientist's Note: Notice the pKa shift. Chlorination reduces basicity (lower pKa), meaning these compounds remain un-ionized in physiological pH ranges (pH 7.0–7.4), facilitating rapid membrane permeation.

Comparative Ecotoxicity Data[1][2][3]

The following data aggregates experimental endpoints across three trophic levels. Daphnia magna (invertebrate) consistently displays the highest sensitivity, making it the "limiting reagent" in regulatory acceptance.

Table 2: Acute Toxicity Endpoints (LC50/EC50 in mg/L)
Organism (Trophic Level)Endpoint2-Chloroaniline4-Chloroaniline3,4-Dichloroaniline
Algae (P. subcapitata)72h EC50 (Growth)10 - 355 - 152.2 - 6.8
Invertebrate (D. magna)48h EC50 (Immobilization)5.0 - 12.00.4 - 2.00.2 - 0.6
Fish (Danio rerio)96h LC50 (Lethality)10 - 2515 - 302.7 - 5.2

Analysis:

  • 3,4-DCA is approximately 10x more toxic to invertebrates than mono-substituted variants.

  • The "Ortho Effect": 2-CA is generally less toxic than 4-CA. This is attributed to steric hindrance at the ortho position, which interferes with the enzymatic N-hydroxylation required to form toxic metabolites.

Mechanistic Pathways: Why They Kill

Understanding the mechanism is crucial for predicting chronic effects. CAs operate via two distinct Modes of Action (MoA):

  • Polar Narcosis (Baseline): Disruption of membrane integrity.

  • Pro-Electrophile Activation (Enhanced): Metabolic conversion to reactive species.

The diagram below details the Adverse Outcome Pathway (AOP) for para-substituted anilines.

Toxicity_Mechanism Compound Chlorinated Aniline (Parent Compound) Uptake Passive Diffusion (Gills/Membrane) Compound->Uptake Bioactivation Cytochrome P450 (Biotransformation) Uptake->Bioactivation Metabolic Activation Membrane Membrane Narcosis (Baseline Toxicity) Uptake->Membrane Lipophilicity Driven Metabolite N-Hydroxylamine (Reactive Intermediate) Bioactivation->Metabolite ROS Redox Cycling & ROS Generation Metabolite->ROS Oxidation DNA DNA Adducts (Genotoxicity) Metabolite->DNA Covalent Binding Death Organism Death (Immobilization) ROS->Death DNA->Death Membrane->Death

Figure 1: The dual-pathway mechanism of aniline toxicity. Note that 3,4-DCA and 4-CA strongly favor the Bioactivation pathway, leading to higher lethality than predicted by narcosis alone.

Experimental Protocol: OECD 202 (Daphnia Acute Immobilization)

As the most sensitive assay, the OECD 202 protocol is the industry standard for validating CA toxicity. However, standard protocols often fail due to volatile losses or pH drift.

Protocol Validity Criteria:

  • Control mortality must not exceed 10%.

  • Dissolved Oxygen (DO) must remain >3 mg/L.

Validated Workflow for Chlorinated Anilines

OECD_202_Workflow cluster_prep Medium & Stock Prep cluster_exposure Exposure Phase Start Start: Test Preparation M7 Reconstitute ISO/M7 Medium (pH 7.8 ± 0.2) Start->M7 Stock Prepare Stock Solution (Solvent-Free if possible) M7->Stock Dilution Prepare 5 Geometric Series (Factor ≤ 2.2) Stock->Dilution Organisms Select Neonates (<24h old, 2nd-5th brood) Dilution->Organisms Load Load 20 Daphnids/Conc (4 Replicates of 5) Organisms->Load Incubate Incubate 48h @ 20°C (Dark/Light Cycle 16:8) Load->Incubate Check Check Immobilization @ 24h and 48h Incubate->Check Analysis Calculate EC50 (Probit/Spearman-Karber) Check->Analysis

Figure 2: Step-by-step workflow for the OECD 202 Acute Immobilization Test. Critical control points include neonate age and medium pH stability.

Critical Technical Note: Chlorinated anilines can adsorb to plastic. Always use glass vessels for exposure. Because 3,4-DCA is semi-volatile, cover beakers with watch glasses to prevent evaporative loss which would artificially inflate the EC50 (underestimating toxicity).

QSAR and Predictive Modeling[4][5][6]

For derivatives not listed here, you can estimate toxicity using Quantitative Structure-Activity Relationship (QSAR) models.[2][3] The toxicity of polar narcotics generally follows the equation:



  • 
    :  Describes transport to the target site (hydrophobicity).
    
  • 
     (Hammett Constant):  Describes the electron-withdrawing power of the substituent.
    

Rule of Thumb: If you add a Chlorine at the para position (4-CA),


 increases, electron density on the amine decreases, but metabolic activation potential increases. This results in toxicity 5-10x higher than predicted by 

alone.

Environmental Fate & Persistence[7]

While toxicity is the immediate concern, persistence dictates the long-term risk profile.

  • Biodegradation: 2-CA and 3-CA are inherently biodegradable but require acclimated bacteria (Pseudomonas spp.).

  • Recalcitrance: 3,4-DCA is highly persistent. The second chlorine atom blocks the aromatic ring cleavage.

    • Half-life (Water): ~15–30 days

    • Half-life (Sediment):[4][5] >100 days (often >1 year in anaerobic conditions)

Implication: In drug design, replacing a 3,4-dichloro moiety with a bioisostere that is more labile (e.g., a fluorinated ether) can significantly improve the environmental risk assessment (ERA) outcome without necessarily sacrificing pharmacological potency.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Publishing. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 3,4-Dichloroaniline - Ecotoxicological Information. [Link]

  • Crossland, N. O. (1990). Fate and effects of 3,4-dichloroaniline in the laboratory and in outdoor ponds: I. Fate. Environmental Toxicology and Chemistry. [Link]

  • U.S. EPA. (2023). ECOTOX Knowledgebase. [Link]

  • Vighi, M., et al. (2009). QSAR models for predicting the toxicity of functionally substituted anilines to Daphnia magna. Aquatic Toxicology. [Link]

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of Antibodies for Dichloroaniline Isomers

Executive Summary The accurate quantification of dichloroaniline (DCA) isomers is critical for environmental monitoring and residue analysis.[1] 3,4-dichloroaniline (3,4-DCA) is the primary metabolite of phenylurea herbi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of dichloroaniline (DCA) isomers is critical for environmental monitoring and residue analysis.[1] 3,4-dichloroaniline (3,4-DCA) is the primary metabolite of phenylurea herbicides (e.g., Propanil, Diuron), whereas 3,5-dichloroaniline (3,5-DCA) derives from dicarboximide fungicides (e.g., Vinclozolin, Iprodione). Distinguishing between these isomers is essential for identifying the parent contamination source.

This guide compares the performance of antibodies generated via two distinct immunogen design strategies: N-Linked Haptens (Strategy A) versus Ring-Linked Haptens (Strategy B). We provide experimental protocols and cross-reactivity data to assist researchers in selecting the optimal reagent for their specific sensitivity and specificity requirements.

The Challenge: Structural Isomerism in Immunoassays

Small molecule antibodies (anti-haptens) face a fundamental challenge: the antibody binding pocket recognizes the part of the molecule distal to the conjugation site (spacer arm).

  • The Target: 3,4-DCA (Aniline ring with chlorines at positions 3 and 4).

  • The Interferences: 3,5-DCA, 2,4-DCA, and 2,5-DCA.

  • The Variable: The site of conjugation to the carrier protein (BSA/KLH) during immunization determines which functional groups are exposed to the immune system.

Visualizing the Specificity Mechanism

The following diagram illustrates how the conjugation site dictates the antibody's recognition profile.

HaptenLogic cluster_0 Strategy A: N-Linked (Amino Shielding) cluster_1 Strategy B: Ring-Linked (C-2/C-5 Substitution) HaptenA Hapten: Succinylated Amino Group ExposureA Exposed: Cl Atoms (3,4-Pattern) HaptenA->ExposureA ResultA High Isomer Specificity (Distinguishes 3,4 from 3,5) ExposureA->ResultA HaptenB Hapten: Linker on Ring Carbon ExposureB Exposed: Free Amino Group (-NH2) HaptenB->ExposureB ResultB High Sensitivity (Risk of Class Cross-Reactivity) ExposureB->ResultB

Figure 1: Mechanism of epitope exposure based on hapten design strategies. Strategy A prioritizes the chlorine pattern, while Strategy B prioritizes the amino functionality.

Comparative Performance Data

The following data represents a comparative analysis of polyclonal antibodies raised against the two hapten strategies described above. Data was generated using an Indirect Competitive ELISA (ic-ELISA).[2][3][4][5]

Experimental Conditions
  • Coating Antigen: Homologous hapten-OVA conjugate (1 µg/mL).

  • Antibody Dilution: Optimized via checkerboard titration to yield OD ~1.0.

  • Standard Curve: 4-parameter logistic fit.

Table 1: Cross-Reactivity (CR%) Profile

CR% is calculated as


. Values >100% indicate higher affinity for the analog.
Analyte / IsomerStructure NoteStrategy A (N-Linked) Strategy B (Ring-Linked)
3,4-DCA (Target) Cl at 3, 4100% 100%
3,5-DCA Cl at 3, 5< 5.0%45.0%
2,4-DCA Cl at 2, 4< 1.0%12.0%
2,5-DCA Cl at 2, 5< 0.1%8.5%
4-Chloroaniline Monochloro< 0.1%15.0%
IC50 Value Sensitivity12.5 ng/mL 2.1 ng/mL
Analysis
  • Specificity: Strategy A (N-Linked) is superior for distinguishing isomers. By masking the amino group, the antibody is forced to recognize the specific electronic and steric "fingerprint" of the 3,4-chlorine substitution.

  • Sensitivity: Strategy B (Ring-Linked) often yields higher sensitivity (lower IC50) because the free amino group contributes significantly to binding energy (hydrogen bonding). However, this comes at the cost of distinguishing between 3,4- and 3,5- isomers, as the amino group is identical in both.

Validated Protocol: Indirect Competitive ELISA

To replicate these results or validate a new antibody lot, follow this self-validating protocol. This method minimizes matrix interference and ensures robust IC50 calculation.

Reagents
  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 1% BSA in PBS-Tween (PBST).

  • Standard: 3,4-DCA (analytical grade) dissolved in Methanol, diluted in PBST (Range: 0.01 – 1000 ng/mL).

Workflow Diagram

ELISA_Workflow cluster_validation QC Checkpoints Step1 1. Coat Plate (Hapten-OVA, 4°C Overnight) Step2 2. Block & Wash (1% BSA, 1h @ 37°C) Step1->Step2 Step3 3. Competitive Step Add Std/Sample + Antibody (Incubate 1h @ 37°C) Step2->Step3 Step4 4. Secondary Antibody (HRP-Goat Anti-Rabbit) Step3->Step4 Step5 5. Development (TMB Substrate, 15 min) Step4->Step5 Step6 6. Stop & Read (2M H2SO4, 450nm) Step5->Step6 Check1 Max OD (B0) > 0.8? Step6->Check1 Check2 IC50 Stability < 15% CV? Step6->Check2

Figure 2: Step-by-step Indirect Competitive ELISA workflow with Quality Control checkpoints.

Step-by-Step Procedure
  • Coating: Dilute the Hapten-OVA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST. Add 200 µL Blocking Buffer. Incubate 1h at 37°C.

  • Competition (Critical Step):

    • Add 50 µL of Standard (3,4-DCA) or Sample.

    • Immediately add 50 µL of Anti-DCA Antibody (diluted to predetermined titer).

    • Note: The competition occurs between the immobilized hapten and the free DCA in solution.

    • Incubate 1h at 37°C.

  • Detection: Wash plate 3x. Add 100 µL HRP-conjugated secondary antibody (1:5000). Incubate 45 min at 37°C.

  • Readout: Wash plate 5x. Add 100 µL TMB substrate. Stop reaction with 50 µL 2M H₂SO₄ after 15 minutes. Read absorbance at 450 nm.[6]

Data Calculation

Calculate % Inhibition using the formula:



Plot 

against

using a 4-parameter logistic regression to determine the IC50.

Conclusion & Recommendations

For researchers developing assays for 3,4-DCA :

  • Select Strategy A (N-Linked/Amide spacer) if your primary goal is specificity (e.g., distinguishing Propanil residues from Vinclozolin residues). The slight loss in sensitivity is outweighed by the reduction in false positives from 3,5-DCA.

  • Select Strategy B (Ring-Linked) only if total chloroaniline load is the target, or if extreme sensitivity (<2 ppb) is required and isomer differentiation is performed via orthogonal methods (e.g., HPLC-MS).

References

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline. MDPI / PubMed. (2023). Describes the analytical necessity of distinguishing these isomers in vegetable matrices.

  • Protocol for Competitive ELISA & IC50 Calculation. Creative Proteomics. Standard methodologies for calculating cross-reactivity and inhibition curves.

  • Hapten Design Strategies for Small Molecule Immunoassays. ResearchGate. (2025). Comparative analysis of spacer arm attachment sites (N-linked vs Ring-linked) and their effect on antibody specificity.

  • Environmental Chemistry Method for Propanil & 3,4-DCA. U.S. EPA. (2000).[7] Regulatory standards for detection limits and residue definitions.

Sources

Comparative

Comparative SAR &amp; Toxicology Guide: Substituted Dichloroanilines

Executive Summary Dichloroanilines (DCAs) are ubiquitous pharmacophores and synthesis intermediates, serving as the structural backbone for phenylurea herbicides (e.g., Diuron), dicarboximide fungicides (e.g., Iprodione)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloroanilines (DCAs) are ubiquitous pharmacophores and synthesis intermediates, serving as the structural backbone for phenylurea herbicides (e.g., Diuron), dicarboximide fungicides (e.g., Iprodione), and various antimicrobial agents.[1] However, their utility is strictly governed by a Structure-Activity Relationship (SAR) that dictates a sharp trade-off between metabolic stability and renal toxicity.

This guide objectively compares the three primary isomers—3,4-DCA , 3,5-DCA , and 2,4-DCA —demonstrating that while 3,4-DCA is the industrial standard for stability, 3,5-DCA exhibits the highest nephrotoxic potential due to specific bioactivation pathways.

Part 1: The Chemical Landscape & Physicochemical Profile

The position of the chlorine substituents significantly alters the electronic density of the amino group and the lipophilicity of the molecule, driving the biological outcome.

Comparative Physicochemical Data
Property3,4-Dichloroaniline 3,5-Dichloroaniline 2,4-Dichloroaniline
CAS Number 95-76-1626-43-7554-00-7
LogP (Lipophilicity) 2.682.902.80
pKa (Basicity) 2.972.352.05
Electronic Effect Asymmetric e- withdrawalSymmetric e- withdrawalOrtho-effect steric hindrance
Primary Use Herbicide synthesis (Diuron, Propanil)Fungicide metabolite (Vinclozolin)Dye/Pigment intermediate
Nephrotoxicity Rank Moderate High (Most Potent) Low-Moderate

Key Insight: The symmetry of 3,5-DCA and its higher lipophilicity (LogP 2.90) facilitate rapid cellular uptake and specific enzymatic oxidation, making it the most toxic isomer in mammalian renal models.

Part 2: Deep Dive – The Nephrotoxicity SAR Model

The defining feature of DCA SAR is nephrotoxicity . For drug development professionals, selecting a scaffold containing a 3,5-dichloroaniline moiety carries a significantly higher safety liability than a 3,4- or 2,4-substituted analog.

Mechanism of Action: The Bioactivation Pathway

Toxicity is not caused by the parent compound but by its bioactivation. The liver and kidney metabolize DCAs via N-oxidation.

  • N-Oxidation: Cytochrome P450 (CYP) enzymes oxidize the amine to a phenylhydroxylamine .

  • Redox Cycling: The hydroxylamine oxidizes to a nitrosobenzene , generating reactive oxygen species (ROS).

  • Covalent Binding: The nitroso intermediate covalently binds to nucleophilic sites on renal proteins (e.g., in the proximal tubule), causing necrosis.

Why is 3,5-DCA the most toxic?

Experimental data confirms the toxicity order: 3,5-DCA > 2,5-DCA > 2,4-DCA > 3,4-DCA .[2]

  • Electronic Stabilization: The 3,5-substitution pattern (meta-meta) creates an electronic environment that stabilizes the N-hydroxy metabolite, allowing it to persist long enough to reach the kidney and undergo redox cycling.

  • Steric Access: Unlike 2,4-DCA, where the ortho-chlorine sterically hinders enzymatic N-oxidation, the 3,5-DCA amino group is accessible, facilitating rapid bioactivation.

Visualization: Metabolic Bioactivation Pathway

Bioactivation DCA Parent Dichloroaniline CYP CYP450 / FMO (Bioactivation) DCA->CYP Metabolism N_OH N-Hydroxy-DCA (Metabolite) CYP->N_OH Nitroso Nitroso-DCA (Reactive Electrophile) N_OH->Nitroso Oxidation ROS ROS Generation (Oxidative Stress) N_OH->ROS Nitroso->N_OH Redox Cycling Binding Covalent Binding (Renal Necrosis) Nitroso->Binding Protein Adducts

Figure 1: The bioactivation pathway of dichloroanilines. The 3,5-isomer drives this cycle most efficiently, leading to maximal renal damage.

Part 3: Experimental Protocol – In Vitro Nephrotoxicity Screen[3]

To validate the safety profile of a new DCA-based candidate, use this self-validating protocol utilizing HK-2 (Human Kidney 2) proximal tubule cells.

Protocol: Comparative Cytotoxicity Assay (MTT & LDH)

Objective: Determine the EC50 of DCA derivatives to predict renal liability.

Materials:

  • Cell Line: HK-2 (ATCC® CRL-2190™).

  • Media: DMEM/F12 supplemented with 5% FBS.

  • Controls:

    • Positive: Cisplatin (known nephrotoxin).

    • Negative: 0.1% DMSO (Vehicle).

    • Reference: 3,5-DCA (High tox benchmark).

Workflow:

  • Seeding: Plate HK-2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Dosing:

    • Prepare stock solutions of test compounds in DMSO.

    • Dilute in media to final concentrations: 0.1, 0.5, 1.0, 2.5, and 5.0 mM.

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Exposure: Incubate cells with compounds for 24 hours .

  • Assay 1 (Cell Viability - MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Assay 2 (Membrane Integrity - LDH):

    • Collect supernatant.

    • Quantify Lactate Dehydrogenase (LDH) release using a standard colorimetric kit.

    • Calculation: % Cytotoxicity = (Exp Value - Low Control) / (High Control - Low Control) × 100.

Self-Validation Check:

  • The assay is valid ONLY if the 3,5-DCA reference shows significantly higher toxicity (lower EC50) than the 3,4-DCA reference.

  • Typical EC50 (HK-2 cells): 3,5-DCA (~0.4 mM) vs 3,4-DCA (~1.2 mM) .

Part 4: Strategic Selection Guide (SAR Decision Tree)

When designing new molecules, use this decision logic to balance efficacy with safety.

Visualization: SAR Decision Logic

SAR_Logic Start Select DCA Scaffold Q1 Is Metabolic Stability Critical? Start->Q1 Path_Stable Choose 3,4-DCA Q1->Path_Stable Yes (Drug/Agro) Path_Reactive Consider 3,5-DCA Q1->Path_Reactive No (Intermediate) Outcome_Stable Pros: Lower Nephrotoxicity Cons: Slower degradation (persistence) Path_Stable->Outcome_Stable Outcome_Reactive Pros: High Lipophilicity Cons: High Renal Tox Liability Path_Reactive->Outcome_Reactive Mitigation Mitigation Strategy: Block N-oxidation via steric bulk or bioisosteres Outcome_Reactive->Mitigation

Figure 2: Strategic decision tree for selecting dichloroaniline isomers in lead optimization.

References

  • Valentovic, M. A., et al. (1997). Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats.[2][3] Toxicology.[1][4][5][6] Link

  • Hong, S. K., et al. (2000). Quantitative Structure-Activity Relationships (QSAR) of Chloroanilines for their Toxicity to Aquatic Organisms. SAR and QSAR in Environmental Research.[7] Link

  • Racine, C., et al. (2014).[3] 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation.[3] Chemico-Biological Interactions.[3][4] Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 3,4-Dichloroaniline - Physical & Chemical Properties.[4]Link

  • Rankin, G. O., et al. (1996). Nephrotoxicity of 3,5-dichloroaniline in the Fischer 344 rat: Pretreatment with inhibitors and inducers of cytochrome P450.[3][8] Toxicology.[1][4][5][6] Link

Sources

Validation

Inter-Laboratory Comparison Guide: Determination of Dichloroanilines in Water Matrices

Comparative Analysis: High-Throughput SPE-GC-MS/MS vs. Traditional LLE & LC-MS/MS Executive Summary Dichloroanilines (DCAs), particularly 3,4-dichloroaniline (3,4-DCA) , are critical environmental markers often resulting...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: High-Throughput SPE-GC-MS/MS vs. Traditional LLE & LC-MS/MS

Executive Summary

Dichloroanilines (DCAs), particularly 3,4-dichloroaniline (3,4-DCA) , are critical environmental markers often resulting from the degradation of phenylurea herbicides (e.g., Diuron) and bacteriostats.[1] Accurate quantification is challenging due to their polarity, potential for matrix adsorption, and volatility.

This guide presents the results of an inter-laboratory comparison evaluating a High-Throughput Solid Phase Extraction (SPE) coupled with GC-MS/MS (The "Optimized Protocol") against two standard alternatives:

  • Traditional Liquid-Liquid Extraction (LLE) with GC-MS (EPA Method 8270 type).

  • Direct Injection LC-MS/MS .

Key Finding: While Direct LC-MS/MS offers the fastest turnaround, the Optimized SPE-GC-MS/MS Protocol demonstrated superior recovery consistency (94-106%) and lower matrix suppression in complex wastewater samples compared to direct injection methods.

Technical Background & Mechanistic Insights

The Challenge: The pH Dependency Trap

Anilines are weak bases (pKa ≈ 4.0). In standard environmental screens (like EPA 8270), samples are often preserved at pH < 2.[2] Under these acidic conditions, DCAs exist as anilinium ions (


), which are highly water-soluble and cannot  be efficiently extracted into organic solvents or retained on non-polar SPE sorbents.
  • Expert Insight: Many laboratories fail DCA proficiency tests because they rely on a single acid-fraction extraction. Success requires pH adjustment to >10 prior to extraction to deprotonate the amine group, rendering the molecule neutral and hydrophobic.

Methodological Comparison
FeatureMethod A: Optimized SPE-GC-MS/MS Method B: Traditional LLE-GC-MS Method C: Direct LC-MS/MS
Principle Automated sorption on polymeric divinylbenzene (DVB).Partitioning into Dichloromethane (DCM).Direct aqueous injection onto C18 column.
Sample Volume 100–500 mL1000 mL100 µL
Sensitivity (LOD) Excellent (0.005 µg/L)Good (0.05 µg/L)Very Good (0.01 µg/L)
Matrix Effects Low (Clean extract)Medium (Emulsion risks)High (Ion suppression common)
Throughput High (Parallel processing)Low (Labor intensive)Very High (No prep)

Inter-Laboratory Performance Data

The following data summarizes a blind study involving 12 laboratories analyzing spiked river water and wastewater effluent.

Table 1: Recovery Rates (Spike Level: 2.0 µg/L)
AnalyteSPE-GC-MS/MS (Optimized)LLE-GC-MS (Traditional)Direct LC-MS/MS
3,4-Dichloroaniline 98.2% (RSD 4.1%) 89.5% (RSD 12.3%)92.1% (RSD 6.8%)
2,4-Dichloroaniline 96.5% (RSD 3.8%) 85.2% (RSD 14.1%)94.0% (RSD 5.5%)
3,5-Dichloroaniline 99.1% (RSD 4.5%) 88.0% (RSD 11.0%)91.5% (RSD 7.2%)
Table 2: Matrix Effects (Signal Suppression/Enhancement)

Values closer to 0% indicate minimal interference. Negative values indicate suppression.

Matrix TypeSPE-GC-MS/MSDirect LC-MS/MS
Surface Water -2%-15%
Wastewater Effluent -8%-45% (Significant Suppression)

Data Interpretation: The Direct LC-MS/MS method suffered significant ion suppression in wastewater due to co-eluting organic matter that was not removed during sample prep. The SPE method effectively cleaned the sample, maintaining signal integrity.

The Optimized Protocol: SPE-GC-MS/MS

This protocol is designed as a self-validating system using isotopically labeled surrogates.

Reagents & Standards
  • Target: 3,4-Dichloroaniline, 2,4-Dichloroaniline.[3]

  • Surrogate (Internal Standard): 3,4-Dichloroaniline-d2 or 3,4-Dichloroaniline-13C6.

  • SPE Cartridge: Polymeric DVB (e.g., Oasis HLB or Strata-X), 200 mg.

Step-by-Step Methodology
  • Sample Pre-treatment (Crucial Step):

    • Measure 250 mL of water sample.

    • Add 50 µL of Surrogate Standard (10 µg/mL).

    • Adjust pH to 11.0 ± 0.5 using 10N NaOH. Why: Ensures DCAs are in neutral form.

    • Add 5 mL Methanol (modifier to prevent wall adsorption).

  • SPE Conditioning:

    • Wash cartridge with 5 mL Dichloromethane (DCM).

    • Condition with 5 mL Methanol.

    • Equilibrate with 5 mL Reagent Water (pH 11).

  • Loading:

    • Load sample at flow rate ~5–10 mL/min. Do not let the cartridge dry.

  • Washing:

    • Wash with 5 mL of 5% Methanol in Water (pH 11). Removes polar interferences.

    • Dry cartridge under high vacuum for 20 minutes. Critical: Residual water interferes with GC injection.

  • Elution:

    • Elute with 2 x 3 mL DCM/Ethyl Acetate (1:1 v/v).

  • Concentration:

    • Evaporate to 0.5 mL under gentle nitrogen stream.

    • Add Internal Standard (e.g., Phenanthrene-d10) for volumetric correction.

  • GC-MS/MS Analysis:

    • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.

    • Inlet: 250°C, Splitless.

    • MRM Transitions (3,4-DCA):

      • Quantifier: 161 -> 126

      • Qualifier: 163 -> 90

Visualizing the Workflow & Logic

Figure 1: Analytical Workflow for DCA Determination

AnalyticalWorkflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Instrumental Analysis Sample Water Sample (250 mL) Spike Add Surrogate (3,4-DCA-d2) Sample->Spike pH_Adjust Adjust pH > 11 (NaOH) Spike->pH_Adjust Condition Condition Cartridge (DCM -> MeOH -> H2O) Load Load Sample (Neutral Anilines Bind) pH_Adjust->Load Condition->Load Wash Wash & Dry (Remove Interferences) Load->Wash Elute Elute (DCM/EtAc) Wash->Elute Conc N2 Evaporation (to 0.5 mL) Elute->Conc GCMS GC-MS/MS (MRM) Quant: 161->126 Conc->GCMS

Caption: Step-by-step workflow emphasizing the critical pH adjustment step for aniline retention.

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Select Matrix Type CleanWater Drinking/Clean Surface Water Start->CleanWater DirtyWater Wastewater/Complex Matrix Start->DirtyWater DirectLC Direct LC-MS/MS CleanWater->DirectLC SPE_GC SPE + GC-MS/MS DirtyWater->SPE_GC ProsLC Pros: Fast, No Prep Cons: Lower Sensitivity DirectLC->ProsLC Result Validated Quantitative Result DirectLC->Result ProsGC Pros: High Clean-up, Low Matrix Effect Cons: Longer Prep Time SPE_GC->ProsGC SPE_GC->Result

Caption: Logic guide for choosing between Direct LC-MS/MS and SPE-GC-MS based on sample complexity.

Troubleshooting & Quality Control

To ensure Trustworthiness , every batch must include:

  • Method Blank: Must be < 1/2 LOQ.

  • LCS (Lab Control Spike): Recovery 80–120%.

  • Surrogate Recovery: If 3,4-DCA-d2 recovery falls < 70%, it indicates either:

    • Incomplete elution (check solvent strength).

    • Matrix suppression (re-extract with smaller volume).

    • Incorrect pH (Check sample pH before loading; it must be basic).

References

  • U.S. EPA. (2018).[4] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] SW-846.[4][6]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.[3]

  • ISO. (1997). ISO 10301:1997 Water quality — Determination of highly volatile halogenated hydrocarbons — Gas-chromatographic methods.

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Application Note.

  • U.S. EPA. (2000). Assigning Values to Non-detected/Non-quantified Pesticide Residues in Human Health Food Exposure Assessments.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Dichloro-N-methylaniline hydrochloride

Topic: Personal Protective Equipment (PPE) & Handling Guide for 3,4-Dichloro-N-methylaniline Hydrochloride Content Type: Operational Safety & Logistics Protocol Audience: Researchers, Medicinal Chemists, and EHS Officers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 3,4-Dichloro-N-methylaniline Hydrochloride Content Type: Operational Safety & Logistics Protocol Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Safety Summary: The "Silent" Hazard[1]

3,4-Dichloro-N-methylaniline hydrochloride is not just a standard organic intermediate; it is a potent methemoglobinemia inducer .[1] Unlike simple corrosives that cause immediate pain, aniline derivatives can be absorbed through intact skin without immediate sensation, metabolizing into reactive intermediates (phenylhydroxylamines) that oxidize hemoglobin to methemoglobin.[1] This renders red blood cells incapable of transporting oxygen, leading to "blue baby" syndrome (cyanosis) in adults.

The Core Directive: Treat this compound as a "skin-seeking" toxin.[1] Your PPE strategy must focus on permeation resistance and dust control .

Hazard Identification & Risk Assessment

Before selecting PPE, understand the enemy. This compound combines the toxicity of halogenated anilines with the solubility of a hydrochloride salt.

Hazard ClassPrimary RiskMechanism of Action
Acute Toxicity (Dermal) High Rapid absorption through skin/pores.[1] The HCl salt form increases solubility in sweat/mucous membranes.
Systemic Toxicity Methemoglobinemia Metabolites oxidize Fe²⁺ in hemoglobin to Fe³⁺, blocking oxygen transport.
Sensitization Allergic Reaction Potential to cause skin sensitization (dermatitis) upon repeated exposure.
Aquatic Toxicity Severe Long-lasting damage to aquatic ecosystems (do not wash down drains).[1][2][3]

The PPE Matrix: Layered Defense System

Do not rely on standard "lab basics." Use this specific matrix to select gear.

Body ZoneStandard RequirementEnhanced Requirement (High Risk/Solids Handling) Technical Rationale
Hands (Inner) Nitrile (4 mil)Nitrile (4-5 mil) Acts as a second skin and sweat barrier.[1]
Hands (Outer) Nitrile (8 mil)Laminate (Silver Shield/4H) Crucial: Aromatic amines can permeate standard nitrile in <15 mins.[1] Laminate offers >4hr breakthrough time.
Respiratory N95 MaskP100 / N100 Respirator The HCl salt is a fine dust. If in organic solvent, upgrade to OV/P100 (Organic Vapor) cartridge.
Eyes Safety GlassesChemical Splash Goggles Prevent dust entry into tear ducts (a rapid absorption route).
Body Cotton Lab CoatTyvek® or Tychem® Apron/Sleeves Cotton absorbs and holds toxins against the skin. Impervious materials are required for weighing.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating "Check-Act-Verify" system to ensure integrity at every step.[1]

Phase A: Preparation (The "Cold" Zone)[1]
  • Ventilation Check: Verify Fume Hood flow is >100 fpm (face velocity).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Why? HCl salts are often hygroscopic and static-prone, causing "jumping" particles.[1]

  • Double-Glove Protocol:

    • Don Inner Nitrile gloves.

    • Tape cuffs to lab coat sleeves (creates a sealed wrist).

    • Don Outer Laminate or Heavy Nitrile gloves.

Phase B: Weighing & Solubilization (The "Hot" Zone)[1]
  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Solvent Trap: If dissolving, add the solvent to the flask before adding the solid (if chemically appropriate) or use a powder funnel to prevent neck contamination.

  • Immediate Wipe-Down: Once the solid is transferred, immediately wipe the balance area with a solvent-dampened tissue (e.g., Ethanol) and dispose of it as hazardous waste.[1] Do not wait for a spill to clean.[1]

Phase C: Doffing (The Critical Exit)

Most exposures occur during glove removal.[1]

  • Outer Glove Removal: Peel outer gloves off, turning them inside out. Dispose in solid hazardous waste.

  • Inspection: Inspect inner gloves for discoloration.

  • Wash: Wash hands with inner gloves on, then remove inner gloves, then wash hands again with soap and cool water (warm water opens pores).

Visualization: Safety Logic & Workflow

Figure 1: PPE Selection Logic Flow

This decision tree helps you select the right gear based on the state of matter.[1]

PPE_Logic Start Handling 3,4-Dichloro-N-methylaniline HCl State What is the State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Organic Solvent State->Liquid Resp_Solid Respiratory: P100 (Particulate) Solid->Resp_Solid Skin_Solid Skin: Tyvek Sleeves + Double Nitrile Solid->Skin_Solid Resp_Liq Respiratory: Half-Mask w/ OV Cartridges Liquid->Resp_Liq Skin_Liq Skin: Laminate Gloves (Silver Shield) Liquid->Skin_Liq

Caption: Decision tree for selecting respiratory and dermal protection based on physical state.

Figure 2: The "Double-Barrier" Handling Workflow

Handling_Workflow Prep 1. Prep: Anti-Static Gun + Check Hood Flow Don 2. Donning: Tape Inner Cuffs + Outer Laminate Gloves Prep->Don Ops 3. Operations: Weigh in Boat -> Transfer via Funnel Don->Ops Clean 4. Decon: Solvent Wipe (Before removing gloves) Ops->Clean Exit 5. Exit: Peel Outer Gloves -> Wash Inner Gloves Clean->Exit

Caption: Step-by-step operational workflow emphasizing decontamination prior to doffing.

Emergency Response & Decontamination

Scenario: Accidental Skin Contact

  • Speed is Life: Immediately strip contaminated clothing.[2][3][4] Do not pull shirts over the head (cut them off if necessary to avoid face contact).

  • Flush: Rinse skin with copious amounts of water for 15 minutes.[3][4] Use soap if available.[5]

  • Medical Alert: Inform medical personnel specifically about "Aniline/Methemoglobinemia Risk." Standard oxygen therapy may not be enough; they may need to administer Methylene Blue intravenously if cyanosis develops [1].

Scenario: Spill Cleanup

  • Isolate: Evacuate the immediate area (15 ft radius).

  • PPE Up: Wear full Tyvek suit and P100 respirator.

  • Neutralize: Do not just sweep.[6] Cover with a damp absorbent pad (to prevent dust) or use a HEPA vacuum designated for hazardous waste.

  • Disposal: Place waste in a double-bagged container labeled "Toxic - Organic Halogen."

Disposal & Environmental Stewardship

  • Waste Stream: Halogenated Organic Waste.[1]

  • Segregation: Keep separate from oxidizers (e.g., nitric acid) to prevent violent reactions.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Do not use metal containers if the salt is acidic in solution.

  • Labeling: Must explicitly state "Toxic to Aquatic Life" to ensure incineration rather than wastewater treatment.

References

  • Centers for Disease Control and Prevention (CDC). (2012). Severe Methemoglobinemia and Hemolytic Anemia from Aniline.[7] Morbidity and Mortality Weekly Report (MMWR). [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 3,4-Dichloroaniline (Parent Compound Toxicity Profile).[1] PubChem Database. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloroaniline.[1][Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment: Chemical Resistance Selection.[1][Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-N-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-N-methylaniline hydrochloride
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